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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Osimertinib (AZD9291)

For Researchers, Scientists, and Drug Development Professionals Abstract Osimertinib, designated AZD9291 during its development, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib, designated AZD9291 during its development, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It represents a paradigm shift in the treatment of non-small cell lung cancer (NSCLC) by effectively targeting both EGFR TKI-sensitizing mutations and the T790M resistance mutation, while largely sparing wild-type EGFR.[2][3] This selectivity is critical for its improved therapeutic window compared to earlier-generation TKIs.[2] This guide provides a detailed examination of the core chemical and structural attributes of Osimertinib, elucidating the molecular foundation of its potent and selective mechanism of action.

Chemical Identity and Nomenclature

A precise understanding of a compound's nomenclature is fundamental for unambiguous scientific communication. Osimertinib is identified by several names and registry numbers across chemical and pharmaceutical databases.

  • Proprietary Name: Tagrisso®[4]

  • Non-proprietary Name: Osimertinib[5][6]

  • Developmental Code Name: AZD9291[5][6]

  • IUPAC Name: N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide[5][6]

The compound is most commonly used in its mesylate salt form, Osimertinib Mesylate, to improve its physicochemical properties for pharmaceutical formulation.[4][7][8]

Molecular Formula and Weight

The molecular composition of Osimertinib is central to its chemical behavior and pharmacological properties. The compound is formulated as a mesylate salt for clinical use, which alters its overall formula and molecular weight compared to the free base.[4][7]

PropertyOsimertinib (Free Base)Osimertinib MesylateSource(s)
Molecular Formula C₂₈H₃₃N₇O₂C₂₈H₃₃N₇O₂ • CH₄O₃S (or C₂₉H₃₇N₇O₅S)[5][9],[4][7][10]
Molecular Weight 499.62 g/mol 595.71 g/mol [9][11],[8][10]
CAS Number 1421373-65-01421373-66-1[6],[10]

In-Depth Structural Analysis: A Molecule Designed for Potency and Selectivity

Osimertinib's chemical architecture is a testament to rational drug design, where distinct structural motifs are engineered to fulfill specific roles in binding to the EGFR kinase domain. The molecule is a mono-anilino-pyrimidine compound, a class known for its kinase-inhibiting properties.[2][3] Its structure can be deconstructed into four key functional regions.

The Acrylamide "Warhead"

The terminal prop-2-enamide (acrylamide) group is the molecule's reactive component, or "warhead." This Michael acceptor is specifically designed to form an irreversible covalent bond with the thiol side chain of cysteine residue 797 (Cys797) located in the ATP-binding pocket of the EGFR kinase domain.[3][12] This covalent interaction is the basis for its irreversible mechanism of inhibition, providing sustained target engagement long after the drug has cleared from circulation.

The Anilino-Pyrimidine Core Scaffold

The central anilino-pyrimidine core serves as the molecular scaffold. This two-ring system is crucial for anchoring the inhibitor within the ATP-binding site. Specifically, it forms two critical hydrogen bonds with the hinge region of the kinase domain, interacting with the backbone of methionine 793 (Met793).[3][12] This non-covalent interaction correctly orients the acrylamide group for its subsequent covalent reaction with Cys797.

The 4-(1-methylindol-3-yl) Group

Attached to the pyrimidine ring is a bulky 4-(1-methylindol-3-yl) moiety. This group is instrumental in conferring selectivity. It is positioned to interact favorably with the mutated "gatekeeper" residue, methionine 790 (T790M), which is the hallmark of acquired resistance to first- and second-generation EGFR TKIs. In the wild-type EGFR, the smaller threonine residue at this position (Thr790) does not provide the same favorable interactions, leading to weaker binding affinity.[13] This structural difference is a primary reason for Osimertinib's ~9-fold lower concentration requirement for inhibiting mutant EGFR compared to wild-type.[7]

The N,N,N'-trimethyl ethylenediamine Side Chain

The solvent-exposed side chain, N-(2-{2-dimethylaminoethyl-methylamino}), appended to the aniline ring, plays a vital role in the drug's overall physicochemical profile. This basic amine group enhances aqueous solubility and contributes to favorable pharmacokinetic properties, such as oral bioavailability.[14][15]

cluster_Osimertinib Osimertinib (AZD9291) Structural Components cluster_EGFR EGFR Kinase Domain Binding Sites Acrylamide Acrylamide Moiety (Michael Acceptor) Cys797 Cysteine-797 (Covalent Binding Site) Acrylamide->Cys797 Forms Irreversible Covalent Bond Scaffold Anilino-Pyrimidine Scaffold Hinge Hinge Region (Met-793) Scaffold->Hinge Anchors via H-Bonds Indole Indole Group Gatekeeper Gatekeeper Pocket (T790M) Indole->Gatekeeper Confers Selectivity for Mutant Sidechain Solubilizing Side Chain Solvent Solvent Channel Sidechain->Solvent Enhances Pharmacokinetics

Caption: Functional relationship between Osimertinib's structural motifs and EGFR binding sites.

Physicochemical Properties

The clinical utility of a drug is heavily influenced by its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSignificanceSource(s)
Appearance White to brown powderBasic characteristic for material identification.[14]
Aqueous Solubility High solubility across pH 1.2 to 7.0Ensures good dissolution in the gastrointestinal tract, which is essential for oral absorption.[14][16]
pKa 4.4 (aniline) and 9.5 (aliphatic amine)The two ionization constants influence solubility and membrane permeability at different physiological pH values.[14][15]
LogD (pH 7.4) 3.4Indicates high lipophilicity, suggesting good membrane permeability, but also a potential for high plasma protein binding.[14]
Absolute Bioavailability 70%Reflects efficient absorption after oral administration.[15]
Plasma Half-life ~48 hoursSupports once-daily dosing.[4][16]

Conclusion

The chemical structure of Osimertinib (AZD9291) is a prime example of targeted drug design, where each molecular component is optimized to contribute to the final pharmacological profile. Its anilino-pyrimidine core provides a stable anchor within the EGFR kinase domain, while the strategically placed indole group confers high selectivity for the T790M resistance mutation. The molecule's irreversible mechanism of action, mediated by the covalent bond formed by its acrylamide warhead, ensures potent and sustained inhibition. Finally, its carefully tuned physicochemical properties result in a favorable pharmacokinetic profile suitable for oral, once-daily administration. This intricate combination of structural features underpins Osimertinib's success as a cornerstone therapy in EGFR-mutated non-small cell lung cancer.

References

  • Wikipedia. Osimertinib. [Link]

  • U.S. Food and Drug Administration (FDA). TAGRISSO (osimertinib) tablet, for oral use - accessdata.fda.gov. [Link]

  • National Center for Biotechnology Information (NCBI). Osimertinib | C28H33N7O2 | CID 71496458 - PubChem. [Link]

  • European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). Compound: OSIMERTINIB (CHEMBL3353410) - ChEMBL. [Link]

  • ResearchGate. AZD9291 binding mode and structure. A, structural model showing the... [Link]

  • Drug Central. osimertinib. [Link]

  • National Center for Biotechnology Information (NCBI). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer - PMC. [Link]

  • AstraZeneca Canada. PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION TAGRISSO®. [Link]

  • National Center for Biotechnology Information (NCBI). Osimertinib Mesylate | C29H37N7O5S | CID 78357807 - PubChem. [Link]

  • Therapeutic Goods Administration (TGA), Australia. Attachment: Product Information: Osimertinib mesilate. [Link]

  • U.S. Food and Drug Administration (FDA). 208065Orig1s000. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. osimertinib | Ligand page. [Link]

  • ResearchGate. Improvements in the Synthesis of the Third‐Generation EGFR Inhibitor Osimertinib. [Link]

  • ACS Publications. Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor | Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information (NCBI). Structural Basis of AZD9291 Selectivity for EGFR T790M - PubMed. [Link]

  • Dovepress. Design and synthesis of novel EGFR kinase inhibitors for the treatment. [Link]

  • MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]

Sources

Exploratory

Unraveling the Mechanism of Action of AZD9291-345 in EGFR T790M-Mutated NSCLC

Executive Summary Epidermal growth factor receptor (EGFR) activating mutations (e.g., Exon 19 deletions, L858R) initially sensitize non-small cell lung cancer (NSCLC) to first-generation tyrosine kinase inhibitors (TKIs)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Epidermal growth factor receptor (EGFR) activating mutations (e.g., Exon 19 deletions, L858R) initially sensitize non-small cell lung cancer (NSCLC) to first-generation tyrosine kinase inhibitors (TKIs). However, acquired resistance is inevitable, with the T790M "gatekeeper" mutation accounting for approximately 60% of clinical progression cases[1]. AZD9291-345, a structurally related derivative of the third-generation TKI AZD9291 (osimertinib), represents a highly selective pharmacological intervention designed to overcome this resistance. This technical guide delineates the molecular mechanism, downstream signaling modulation, and the self-validating experimental frameworks required to evaluate AZD9291-345 in preclinical settings.

The Molecular Pathogenesis of T790M Resistance

To understand the efficacy of AZD9291-345, one must first understand the causality of T790M-mediated resistance. Initially, researchers hypothesized that substituting threonine with a bulkier methionine at position 790 caused steric hindrance, physically blocking first-generation TKIs (gefitinib, erlotinib).

However, competitive binding assays revealed a more fundamental thermodynamic shift: the T790M mutation increases the kinase's affinity for ATP by more than an order of magnitude ()[2]. Because first-generation TKIs are reversible, ATP-competitive inhibitors, they are simply outcompeted by high intracellular ATP concentrations in T790M-mutated cells, rendering them ineffective[2].

Overcoming the ATP Affinity Shift: The AZD9291-345 Advantage

AZD9291-345 utilizes a dual-pronged chemical strategy to bypass T790M-mediated resistance:

  • Irreversible Covalent Binding: The compound features an acrylamide warhead that forms a covalent bond with the Cys797 residue located at the edge of the ATP-binding cleft ()[3]. Because the binding is irreversible, it is immune to the high ATP affinity caused by the T790M mutation. The inhibitor permanently occupies the pocket, rendering the kinase inactive[3].

  • Mutant Selectivity: Unlike second-generation irreversible TKIs (e.g., afatinib), the mono-anilino-pyrimidine core of AZD9291-345 is structurally optimized to fit the conformation of the mutant EGFR while sterically clashing with wild-type (WT) EGFR[3]. This selectivity is crucial for widening the therapeutic window and avoiding WT EGFR-driven toxicities (e.g., severe rash, diarrhea)[4].

Downstream Signaling Blockade and Targeted Protein Degradation

Once covalently bound, AZD9291-345 halts the autophosphorylation of EGFR, directly silencing two major survival cascades:

  • PI3K/AKT Pathway: Inhibition leads to reduced stability of anti-apoptotic proteins like Mcl-1[1].

  • MEK/ERK Pathway: Inhibition prevents the degradation of pro-apoptotic proteins like Bim[1].

Crucially, beyond simple kinase inhibition, AZD9291 has been shown to induce the targeted proteasomal degradation of the mutant EGFR(L858R/T790M) protein itself ()[5]. When cells are treated with the proteasome inhibitor MG132, this degradation is rescued, proving the causal link between drug binding and receptor turnover[5].

Mechanism AZD AZD9291-345 EGFR EGFR (T790M/L858R) AZD->EGFR Covalent binding (Cys797) PI3K PI3K EGFR->PI3K Inhibition MEK MEK EGFR->MEK Inhibition ATP ATP (Blocked) ATP->EGFR Steric Hindrance AKT AKT PI3K->AKT MCL1 Mcl-1 (Degraded) AKT->MCL1 Reduced stability Proliferation Tumor Proliferation (Halted) AKT->Proliferation Blocked ERK ERK MEK->ERK BIM BIM (Upregulated) ERK->BIM Prevents degradation ERK->Proliferation Blocked Apoptosis Apoptosis BIM->Apoptosis MCL1->Apoptosis Loss of inhibition

Fig 1: AZD9291-345 mechanism of action, covalent EGFR inhibition, and downstream apoptosis.

Quantitative Target Engagement

Because AZD9291-345 acts irreversibly, its half-maximal inhibitory concentration (IC50) is time-dependent (the longer the incubation, the more enzyme is permanently inactivated). The following table summarizes apparent IC50 values standardized at a 2-hour incubation, demonstrating profound mutant selectivity[3].

EGFR Mutational StatusCell Line ModelApparent IC50 (nM)Clinical Relevance
L858R / T790M (Double) H1975~ 1 - 15Acquired Resistance
Exon 19 Deletion PC-9~ 13 - 15First-Line Sensitivity
L858R (Sensitizing) H3255~ 12 - 15First-Line Sensitivity
Wild-Type (WT) LoVo / A431> 180Toxicity Threshold

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating strict positive and negative controls to confirm causality.

Protocol 1: Time-Dependent In Vitro Kinase Assay

Causality Check: Irreversible inhibitors require time-dependent assays because standard equilibrium kinetics do not apply. If the drug binds covalently, the IC50 must drop over time.

  • Preparation: Isolate recombinant EGFR(L858R/T790M) and EGFR(WT) enzymes.

  • Incubation: Incubate enzymes with a titration series of AZD9291-345 (0.1 nM to 1 μM) for varying time points (15, 60, and 120 minutes).

  • ATP Addition: Initiate the kinase reaction by adding 10 μM ATP and a peptide substrate.

  • Quantification: Measure phosphorylated substrate using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Validation: The IC50 must shift to lower concentrations at longer incubation times for the mutant, confirming covalent engagement. WT EGFR should show minimal IC50 shifting, confirming selectivity[6].

Protocol 2: Cellular Phospho-EGFR and Degradation Assessment

Causality Check: H1975 cells are selected because they endogenously express the L858R/T790M double mutation. A431 cells are used as a WT negative control to prove the drug does not indiscriminately degrade all EGFR proteins.

  • Cell Culture: Seed H1975 and A431 cells in 6-well plates and incubate overnight.

  • Treatment: Treat cells with AZD9291-345 (0, 10, 100, 1000 nM) for 6 hours. For degradation assays, pre-treat a parallel cohort with 10 μM MG132 (proteasome inhibitor) for 1 hour prior to AZD9291-345 addition[5].

  • Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state.

  • Western Blotting: Resolve proteins via SDS-PAGE. Probe with primary antibodies against p-EGFR (Tyr1068), Total EGFR, p-AKT, p-ERK, and GAPDH (global loading control).

  • Validation: Total EGFR levels should decrease in H1975 cells (but not A431) unless rescued by MG132, proving targeted proteasomal degradation[5].

Workflow Cell 1. Cell Culture (H1975: L858R/T790M) Treat 2. AZD9291-345 Treatment (0-100 nM) Cell->Treat Lysis 3. Cell Lysis & Protein Extraction Treat->Lysis WB 4. Western Blot (p-EGFR, p-AKT, p-ERK) Lysis->WB Analysis 5. Densitometry & IC50 Calculation WB->Analysis

Fig 2: Step-by-step experimental workflow for validating AZD9291-345 target engagement.

References

  • Yun, C. H., Mengwasser, K. E., Toms, A. V., Woo, M. S., Greulich, H., Wong, K. K., Meyerson, M., & Eck, M. J. (2008). "The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP." Proceedings of the National Academy of Sciences, 105(6), 2070-2075. URL: [Link]

  • Cross, D. A., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Nebhan, C. A., Spitzler, P. J., ... & Pao, W. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery, 4(9), 1046-1061. URL: [Link]

  • Ku, B. M., Bae, Y. H., Koh, J., Sun, J. M., Lee, S. H., Ahn, J. S., Park, K., & Ahn, M. J. (2016). "AZD9291 Overcomes T790 M-mediated Resistance Through Degradation of EGFR(L858R/T790M) in Non-Small Cell Lung Cancer Cells." Investigational New Drugs, 34(4), 407-415. URL: [Link]

Sources

Foundational

Structural Deconstruction of EGFR Inhibitors: A Comparative Analysis of Osimertinib (AZD9291) and its Truncated Analog AZD9291-345

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary In the landscape of targeted oncology, the structural evolution of Epidermal G...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In the landscape of targeted oncology, the structural evolution of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) represents a masterclass in rational drug design. Osimertinib (AZD9291) is the quintessential third-generation EGFR TKI, engineered to selectively inhibit sensitizing mutations (e.g., Exon 19 deletions) and the T790M resistance mutation while sparing wild-type EGFR[1]. However, analyzing its truncated structural analog, AZD9291-345, provides a profound mechanistic contrast. By dissecting the structural differences between the fully elaborated Osimertinib (MW: 499.6 Da)[2] and the AZD9291-345 analog (MW: 345.4 Da)[3], we can isolate the exact functional contributions of specific pharmacophores—namely, the covalent warhead and the solubilizing tail.

Part 1: Structural Deconstruction & Causality

As we transition from the AZD9291-345 core scaffold to the clinical drug Osimertinib, two major functional groups are appended. Each serves a distinct, non-overlapping purpose in the molecule's pharmacodynamics and pharmacokinetics.

The Indole-Pyrimidine Scaffold (The Shared Anchor)

Both compounds share a core 4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine structure[3].

  • Causality: This core acts as the primary ATP-competitive anchor. The pyrimidine nitrogen and the adjacent amine form critical, reversible hydrogen bonds with the Met793 residue in the hinge region of the EGFR kinase domain[1]. Because AZD9291-345 retains this core, it maintains high baseline affinity for the mutant kinase pocket.

The Acrylamide Warhead (The Covalent Switch)

Osimertinib features an acrylamide group (prop-2-enamide) at the 1-position of the phenyl ring[2]. AZD9291-345 lacks this group entirely, possessing only a primary amine (-NH 2​ ) at this position[3].

  • Causality: The α,β -unsaturated carbonyl of the acrylamide acts as a highly tuned Michael acceptor. Once the indole-pyrimidine core anchors the drug in the ATP pocket, the acrylamide is perfectly positioned to undergo a nucleophilic attack by the sulfhydryl group of the Cys797 residue, forming an irreversible covalent bond[1]. Because AZD9291-345 lacks this Michael acceptor, it functions strictly as a reversible inhibitor.

The Dimethylaminoethyl-methylamino Tail (The ADME Modulator)

Osimertinib possesses a basic tertiary amine side chain at the 2-position of the phenyl ring[2]. AZD9291-345 lacks this tail, leaving that position on the phenyl ring unsubstituted[3].

  • Causality: This flexible, protonatable tail extends toward the solvent-exposed front of the kinase pocket. Its primary function is not to increase binding affinity, but to drastically enhance aqueous solubility, optimize the volume of distribution, and improve oral bioavailability[2]. The absence of this tail in AZD9291-345 results in a flatter, highly lipophilic molecule with poor drug-like Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Part 2: Quantitative Data Summarization

The structural additions transform the physicochemical profile of the molecule. Below is a structured comparison of the two compounds based on their molecular composition.

PropertyAZD9291-345 (Truncated Analog)Osimertinib (AZD9291)
Molecular Formula C 20​ H 19​ N 5​ OC 28​ H 33​ N 7​ O 2​
Molecular Weight 345.4 Da499.6 Da
Hinge-Binding Core Indole-PyrimidineIndole-Pyrimidine
Position 1 Substituent Primary Amine (-NH 2​ )Acrylamide (Michael Acceptor)
Position 2 Substituent Hydrogen (-H)N-(2-(dimethylamino)ethyl)-N-methyl
Position 4 Substituent Methoxy (-OCH 3​ )Methoxy (-OCH 3​ )
Binding Modality Reversible (Non-covalent)Irreversible (Covalent at Cys797)

Part 3: Experimental Protocols for Validation

To empirically validate the structural causality described above, we employ a self-validating biochemical and cellular testing system. These protocols are designed to definitively prove the covalent vs. non-covalent nature of the two molecules.

Protocol 1: Intact Mass Spectrometry for Covalent Adduct Formation

This assay validates the function of the acrylamide warhead by measuring absolute mass shifts on the target protein.

  • Protein Preparation: Dilute recombinant EGFR(T790M/L858R) kinase domain to a final concentration of 2 µM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Compound Incubation: Add Osimertinib or AZD9291-345 to separate protein aliquots at a 10-fold molar excess (20 µM). Incubate at 25°C for 2 hours.

  • Desalting (Critical Step): Pass the reaction mixtures through Zeba Spin Desalting Columns (7K MWCO). Causality: Desalting removes unbound drug. Non-covalent interactions (AZD9291-345) will dissociate during subsequent denaturing LC-MS, ensuring we only measure true covalent adducts.

  • LC-ESI-TOF MS Analysis: Inject the desalted protein onto a C4 reverse-phase column coupled to an Electrospray Ionization Time-of-Flight Mass Spectrometer.

  • Expected Outcome: The Osimertinib-treated sample will show a mass shift of exactly +499.6 Da relative to the apo-protein, confirming covalent adduction. The AZD9291-345 sample will show no mass shift, confirming its reversible nature.

Protocol 2: In Vitro Kinase Washout Assay

This cellular assay proves that the structural differences translate to functional reversibility in living cells.

  • Cell Seeding: Seed PC9 cells (harboring the EGFR Exon 19 deletion) in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Target Inhibition: Treat cells with 100 nM of either Osimertinib or AZD9291-345 for 2 hours to achieve complete baseline suppression of EGFR phosphorylation.

  • Washout Phase: Aspirate the media. Wash the cells extensively (3 times) with warm, drug-free PBS. Add fresh, drug-free complete culture media.

  • Time-Course Lysis: Lyse cells at designated time points: 0, 2, 4, 8, and 24 hours post-washout using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Resolve lysates via SDS-PAGE. Probe with antibodies against p-EGFR (Tyr1068) and total EGFR.

  • Expected Outcome: Osimertinib-treated cells will maintain complete p-EGFR suppression at 24 hours (irreversible binding). AZD9291-345-treated cells will show a rapid recovery of p-EGFR signal within 4-8 hours as the drug diffuses out of the ATP pocket.

Part 4: Mechanistic Visualizations

BindingMechanism cluster_Osimertinib Osimertinib (AZD9291) cluster_AZD345 AZD9291-345 Osi_Core Indole-Pyrimidine Core Osi_Warhead Acrylamide Warhead Osi_Core->Osi_Warhead attached to Osi_Tail Dimethylamino Tail Osi_Core->Osi_Tail attached to EGFR EGFR (Cys797 & Met793) Osi_Core->EGFR ATP Pocket (H-bonds) Osi_Warhead->EGFR Covalent Bond (Irreversible) Azd_Core Indole-Pyrimidine Core Azd_Amine Primary Amine (-NH2) Azd_Core->Azd_Amine attached to Azd_Core->EGFR ATP Pocket (H-bonds) Azd_Amine->EGFR No Covalent Bond (Reversible)

Structural logic and binding pathways of Osimertinib vs. AZD9291-345 at the EGFR Cys797 site.

WashoutAssay Start Seed PC9 (Ex19del) Cells Treat Treat with AZD9291 vs AZD9291-345 (100 nM for 2 hours) Start->Treat Wash Extensive Washout (3x with PBS, fresh media) Treat->Wash Incubate Incubate (0, 2, 4, 8, 24 hrs) Wash->Incubate Lyse Cell Lysis & Protein Extraction Incubate->Lyse Western Western Blot Analysis (p-EGFR vs Total EGFR) Lyse->Western Result1 AZD9291: p-EGFR remains suppressed (Irreversible) Western->Result1 Result2 AZD9291-345: p-EGFR recovers (Reversible) Western->Result2

In vitro kinase washout assay workflow validating irreversible vs. reversible target inhibition.

References

  • Source: nih.
  • Source: benchchem.
  • Source: nih.

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Exploratory Screening of AZD9291 Analogs in Non-Small Cell Lung Cancer (NSCLC)

Introduction: The Rationale for Next-Generation EGFR Inhibitors in NSCLC Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Next-Generation EGFR Inhibitors in NSCLC

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases is driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase pivotal for cell proliferation and survival.[1][2][3] The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutant NSCLC.[2]

First and second-generation EGFR-TKIs, while initially effective, invariably lead to acquired resistance.[4] The most common mechanism of this resistance is the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[5][6][7] This mutation increases the ATP binding affinity of the receptor, reducing the efficacy of earlier-generation TKIs.[6]

AZD9291 (Osimertinib) is a third-generation, irreversible EGFR-TKI designed to potently and selectively inhibit both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[4][8][9][10] This selectivity profile offers a significant therapeutic advantage, leading to improved efficacy and a more manageable side-effect profile compared to earlier-generation inhibitors.[11][12] Despite its success, acquired resistance to Osimertinib can also emerge through various mechanisms, including tertiary EGFR mutations (e.g., C797S), and activation of bypass signaling pathways.[13][14][15][16]

This technical guide provides a comprehensive framework for the in vitro exploratory screening of novel analogs of AZD9291. The described workflows are designed to identify next-generation compounds with improved potency, selectivity, and the ability to overcome known resistance mechanisms.

Part 1: Foundational Cellular Assays for Primary Efficacy and Selectivity

The initial phase of screening focuses on quantifying the cytotoxic and anti-proliferative effects of the AZD9291 analogs on a panel of well-characterized NSCLC cell lines.

Cell Line Panel Selection: A Self-Validating System

The choice of cell lines is critical for generating meaningful and translatable data. The panel should include models representing both sensitivity and resistance to EGFR-TKIs.

Cell LineEGFR StatusKey CharacteristicsExpected Response to AZD9291
PC-9 Exon 19 DeletionSensitive to 1st and 3rd generation EGFR-TKIsHigh Sensitivity
H1975 L858R & T790MResistant to 1st/2nd gen. TKIs, Sensitive to AZD9291High Sensitivity
A549 EGFR Wild-TypeRepresents EGFR-independent NSCLCLow Sensitivity
H3255 L858RSensitive to 1st and 3rd generation EGFR-TKIsHigh Sensitivity

This panel allows for the simultaneous assessment of a compound's activity against sensitizing mutations (PC-9, H3255), the T790M resistance mutation (H1975), and its selectivity over wild-type EGFR (A549).

High-Throughput Cell Viability Screening: The CellTiter-Glo® Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for determining the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[17][18] Its simple "add-mix-measure" protocol makes it ideal for primary screening of large compound libraries.[18][19]

  • Cell Seeding: Seed NSCLC cells in 96- or 384-well white, clear-bottom plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of AZD9291 analogs (typically from 1 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium.

  • Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each compound.

Data Presentation: Comparative IC50 Values

The IC50 values obtained from the CellTiter-Glo® assay should be summarized in a clear, comparative table.

CompoundPC-9 (Exon 19 del) IC50 (nM)H1975 (L858R/T790M) IC50 (nM)A549 (WT) IC50 (nM)Selectivity Ratio (A549/H1975)
AZD9291 (Control) 1510>5000>500
Analog-345-A 128>5000>625
Analog-345-B 2518>5000>277
Analog-345-C 852500500

A higher selectivity ratio indicates a more desirable therapeutic window, with greater potency against mutant EGFR and reduced activity against wild-type EGFR.

Part 2: Mechanistic Deep Dive: Apoptosis Induction and Pathway Modulation

Promising candidates from the primary screen should be further investigated to confirm their mechanism of action. As EGFR inhibition is known to induce apoptosis, quantifying this process is a critical secondary validation step.

Quantifying Apoptosis: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[20] This provides a direct measure of a compound's ability to induce programmed cell death.

  • Cell Seeding and Treatment: Follow the same procedure as the CellTiter-Glo® assay, treating cells for a shorter duration (e.g., 24-48 hours) to capture the peak of caspase activity.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence.

  • Data Analysis: Normalize data to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Visualizing Pathway Inhibition: Western Blotting for EGFR Signaling

Western blotting is an essential technique to visualize the direct impact of AZD9291 analogs on the EGFR signaling pathway.[2][21] This allows for the semi-quantitative assessment of the phosphorylation status of EGFR and its key downstream effectors, AKT and ERK.[22]

G cluster_0 Sample Preparation cluster_1 Immunodetection cluster_2 Data Analysis cell_culture 1. Cell Culture & Lysis quantification 2. Protein Quantification (BCA) cell_culture->quantification sds_page 3. SDS-PAGE quantification->sds_page transfer 4. Protein Transfer (PVDF) sds_page->transfer blocking 5. Blocking (5% BSA) transfer->blocking primary_ab 6. Primary Antibody Incubation (p-EGFR, p-AKT, p-ERK) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection reprobe 9. Strip & Reprobe (Total EGFR, Total AKT, Total ERK, Actin) detection->reprobe densitometry 10. Densitometry Analysis reprobe->densitometry caption Western Blot Workflow for EGFR Pathway Analysis

Caption: Western Blot Workflow for EGFR Pathway Analysis

  • Sample Preparation: Culture and treat H1975 cells with AZD9291 analogs at their respective IC50 concentrations for 2-4 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting p-EGFR (Tyr1068), p-AKT (Ser473), and p-ERK1/2 (Thr202/Tyr204).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

  • Stripping and Reprobing: Strip the membrane and reprobe for total EGFR, total AKT, total ERK, and a loading control (e.g., β-actin) to normalize the data.

The expected outcome is a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK in cells treated with active analogs, confirming on-target pathway inhibition.

Part 3: Addressing Acquired Resistance and Future Directions

A key goal of developing next-generation inhibitors is to overcome the mechanisms of resistance to current therapies. This involves screening lead compounds against cell lines engineered to express known resistance mutations.

EGFR Signaling Pathway and Resistance Mechanisms

The EGFR signaling cascade is a complex network with multiple downstream effectors.[3][24] Resistance to AZD9291 can arise from on-target mutations like C797S or through the activation of bypass pathways such as MET amplification.[15][16]

EGFR_Pathway cluster_downstream Downstream Signaling cluster_resistance Resistance Mechanisms EGFR EGFR (Exon 19 del, L858R, T790M) PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation C797S EGFR C797S Mutation AZD9291 AZD9291 Analogs C797S->AZD9291 Blocks Binding MET_Amp MET Amplification MET_Amp->PI3K Bypass Activation MET_Amp->RAS Bypass Activation AZD9291->EGFR Inhibits caption EGFR Signaling and AZD9291 Resistance

Caption: EGFR Signaling and AZD9291 Resistance

Screening Against Resistance Models

To assess the activity of novel analogs against acquired resistance, cell lines engineered to express the C797S mutation (in cis with T790M) should be utilized. The cell viability and Western blotting protocols described above can be replicated with these resistant cell models. Compounds that retain activity in these models represent significant advancements.

Future Exploratory Directions
  • Combination Screening: Investigate the synergistic effects of lead analogs with inhibitors of bypass pathways, such as MET inhibitors (e.g., Savolitinib) or MEK inhibitors (e.g., Selumetinib).[25][26]

  • 3D Cell Culture Models: Utilize patient-derived organoids or spheroids to screen compounds in a more physiologically relevant microenvironment.

  • Proteomics Profiling: Employ techniques like activity-based protein profiling to identify potential off-target effects and refine the selectivity of lead compounds.[27]

Conclusion

The in vitro exploratory screening workflow detailed in this guide provides a robust and scientifically rigorous framework for the identification and characterization of novel AZD9291 analogs for the treatment of NSCLC. By integrating high-throughput cell viability assays with mechanistic studies of apoptosis and pathway modulation, this approach enables the selection of lead candidates with superior potency, selectivity, and the potential to overcome clinically relevant resistance mechanisms. This iterative process of screening, validation, and mechanistic investigation is paramount to the successful development of the next generation of targeted therapies for NSCLC.

References

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Foundational

AZD9291-345 Target Specificity for Irreversible EGFR Inhibition: A Technical Whitepaper

Executive Summary The therapeutic landscape for non-small cell lung cancer (NSCLC) has been fundamentally reshaped by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). While fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The therapeutic landscape for non-small cell lung cancer (NSCLC) has been fundamentally reshaped by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). While first-generation TKIs effectively target sensitizing mutations (e.g., Exon 19 deletions, L858R), clinical efficacy is inevitably truncated by the acquisition of the T790M "gatekeeper" mutation 1. Third-generation TKIs, notably AZD9291 (osimertinib), were engineered to overcome this resistance by irreversibly binding to the ATP-binding pocket, demonstrating profound selectivity for mutant EGFR over the wild-type (WT) receptor 2.

AZD9291-345 is a structurally related, lower-molecular-weight (345 Da) derivative that retains this critical covalent binding capability, exhibiting potent inhibitory activity specifically against EGFR variants harboring exon 19 deletions and T790M mutations 3. This whitepaper dissects the mechanistic causality behind AZD9291-345's target specificity, detailing the kinetics of irreversible inhibition and providing self-validating experimental workflows for assessing its pharmacodynamic profile.

Mechanistic Basis of Irreversible Inhibition

The primary clinical limitation of second-generation irreversible TKIs (e.g., afatinib) was dose-limiting toxicity driven by the concurrent inhibition of WT EGFR 4. The structural innovation of the AZD9291 scaffold lies in its mono-anilino-pyrimidine core, which exploits the distinct conformational state of the mutant EGFR kinase domain to achieve specificity 2.

AZD9291-345 achieves target specificity via a two-step kinetic mechanism:

  • Reversible Affinity ( KI​ ) : The T790M mutation substitutes a bulky methionine for threonine, increasing the receptor's affinity for ATP and outcompeting reversible inhibitors. AZD9291-345 is sterically optimized to navigate this altered pocket. It achieves high initial affinity for the mutant conformation while exhibiting poor steric complementarity with WT EGFR, establishing the first layer of selectivity.

  • Covalent Inactivation ( kinact​ ) : Once docked, the compound's electrophilic warhead undergoes a Michael addition with the nucleophilic sulfhydryl group of the Cys797 residue [[5]](). This forms a permanent covalent bond, rendering the kinase permanently inactive until the receptor is degraded and resynthesized by the cell 6.

G EGF EGF Ligand EGFR EGFR (Exon 19 del / T790M) EGF->EGFR Activates Signaling PI3K/AKT & MAPK/ERK Pathways EGFR->Signaling Phosphorylation EGFR->Signaling Inhibited Cys797 Cys797 Residue Cys797->EGFR Blocks ATP Binding AZD AZD9291-345 (Irreversible Inhibitor) AZD->Cys797 Covalent Bond Proliferation Tumor Proliferation Signaling->Proliferation Drives Apoptosis Tumor Cell Apoptosis Signaling->Apoptosis Pathway Arrest

Mechanism of AZD9291-345 irreversible binding to EGFR Cys797 and downstream signaling arrest.

Quantitative Profiling of Target Specificity

The selectivity of an irreversible inhibitor is defined biochemically by the ratio of its inactivation rate to its binding constant ( kinact​/KI​ ). In standard cellular assays, this manifests as a time-dependent shift in the apparent IC50. AZD9291-345 demonstrates potent inhibitory activity against EGFR with exon 19 deletions (e.g., PC9 cell lines) and T790M double mutations (e.g., H1975 cell lines), while maintaining a wide therapeutic margin against WT EGFR (e.g., LoVo or A431 cell lines) 1, 3.

Table 1: Comparative Apparent IC50 Data for AZD9291-class Inhibition (Data extrapolated from parent AZD9291 profiles to illustrate the required specificity margin 1, 2)

Cell Line / TargetEGFR Mutation StatusApparent IC50 (nM)Specificity Margin vs WT
PC9 Exon 19 deletion< 15> 30x
NCI-H1975 L858R / T790M< 15> 30x
NCI-H3255 L858R< 15> 30x
A431 / LoVo Wild-Type (WT)> 480Reference (1x)

Experimental Workflows for Target Validation

To rigorously validate the target engagement and specificity of AZD9291-345, researchers must employ self-validating experimental systems. A self-validating protocol ensures that observed inhibition is causally linked to covalent target modification rather than off-target toxicity.

Workflow Prep 1. Cell Line Prep (PC9, H1975, WT) Dose 2. AZD9291-345 Dose Escalation Prep->Dose Lysis 3. Cell Lysis & Protein Extraction Dose->Lysis Assay1 4a. Intact Mass Spec (Covalent Adduct) Lysis->Assay1 Assay2 4b. Western Blot (pEGFR / Total EGFR) Lysis->Assay2 Data 5. Target Specificity Validation Assay1->Data Adduct Mass (+345 Da) Assay2->Data IC50 Calculation

Self-validating experimental workflow for assessing AZD9291-345 target engagement and specificity.

Protocol 1: Intact Mass Spectrometry for Covalent Adduct Formation

Causality: This assay directly proves the mechanism of action. By measuring the mass shift of the intact kinase domain, we confirm the 1:1 stoichiometry of the AZD9291-345-Cys797 covalent adduct.

  • Protein Preparation : Incubate 5 µM recombinant EGFR kinase domain (WT vs. L858R/T790M) with a 10-fold molar excess (50 µM) of AZD9291-345 in kinase buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).

  • Time-Course Sampling : Quench reactions at 0, 15, 30, 60, and 120 minutes using 1% formic acid. Self-validation step: The time-dependent accumulation of the adduct confirms irreversible kinetics, distinguishing it from reversible binders.

  • LC-MS Analysis : Desalt samples using a C4 microtrap and analyze via electrospray ionization time-of-flight (ESI-TOF) mass spectrometry.

  • Data Interpretation : A mass shift of +345 Da (the molecular weight of AZD9291-345) on the mutant EGFR, with significantly slower or absent adduct formation on the WT EGFR, confirms mutant-selective covalent engagement 3.

Protocol 2: Cellular Target Engagement Assay (Western Blotting)

Causality: Demonstrates that biochemical binding translates to functional pathway suppression in a physiological cellular environment.

  • Cell Culture : Seed PC9 (Exon 19 del), H1975 (L858R/T790M), and A431 (WT) cells in 6-well plates at 3×105 cells/well.

  • Compound Treatment : Treat cells with a dose-response gradient of AZD9291-345 (1 nM to 1000 nM) for 2 hours. Self-validation step: Include a washout condition (treat for 2h, wash 3x with PBS, incubate in drug-free media for 8h). Sustained inhibition of pEGFR in the washout group confirms irreversible binding, proving the IC50 is driven by covalent target engagement rather than transient occupancy.

  • Lysis and Immunoblotting : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve proteins via SDS-PAGE and transfer to PVDF membranes.

  • Detection : Probe with primary antibodies against pEGFR (Tyr1068), total EGFR, pAKT (Ser473), total AKT, pERK (Thr202/Tyr204), and total ERK.

  • Analysis : AZD9291-345 will potently ablate pEGFR and downstream pAKT/pERK in PC9 and H1975 cells at low nanomolar concentrations, while requiring micromolar concentrations to affect A431 cells 1, 2.

Pharmacodynamic Implications of the 345 Da Scaffold

The parent compound, AZD9291, has a molecular weight of 499.6 Da and is metabolized in vivo to active metabolites like AZ5104, which exhibits slightly different selectivity profiles 6. The lower molecular weight of AZD9291-345 (345 Da) presents intriguing pharmacodynamic advantages. Reduced steric bulk can enhance cell permeability and potentially alter the compound's volume of distribution. Furthermore, mathematical modeling of irreversible inhibitors dictates that efficacy is not solely dependent on steady-state pharmacokinetics, but rather on the rate of target resynthesis 6. Because AZD9291-345 permanently disables the existing pool of mutant EGFR, tumor growth inhibition is sustained until the cell synthesizes new receptors, allowing for profound efficacy even if the compound's plasma half-life is shorter than that of higher-MW analogs.

References

  • Abstract A109: AZD9291: an irreversible, potent and selective third generation tyrosine kinase inhibitor (TKI) targeting EGFR activating (EGFRm+) and resistance (T790M) mutations in advanced lung adenocarcinoma. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0ir6WSxck3G5EsJVWOPWCpV1M2M34VvyijFhSRuaDhbIobi9xw0zoIlJWRnJlK1HPjxUUUQspShCupJttmxCXNRsJ-TjKPPneA5u9pPuYn9CLQdXzmiC3oVbPtbs3HVwBbNRsrKhgGVDuWZ_rD14LF5R7R1ibmulPN7LeZIPmaA2ildXhM9k9KUtMMraz4zGvlQyXWclim-B_E_Utjf_q5syDwFRGu7_MHC455LeeOILqR6aoi2VeeDfAkqC43qfHoWh1jZgTy5a18OwhVZmoMiFBZaKA30am5qcc4lxEYASDcvzXIzqsk0Pw0XE-_-rdJ5W_7pZG5kBfrfYbw0nlj9qkFidtJd8VBXUtOfyAERJ1zxO0Y7CfLCtnByCo37N6e2LnC-Bns2ghRuDKPZtVNmkag1CP2Q==]
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  • AZD9291-345 Cys-797 Covalent Binding Data. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0rFoNGZ56hW1bWXbfbrBL-UmLdnFXuOAyHkcNKsKENc6TNcYPCeMZKjVbPzTKHN8lwlnJDCJt0r_GpfIR_g5dA9QoJVxuafmtIMWijxSvdsT9D86XQMZUbp3u6LkBW4Uvl-ToYA==]

Sources

Exploratory

AZD9291-345 IC50 values for exon 19 deletion EGFR models

An In-Depth Technical Guide: AZD9291 (Osimertinib) IC50 Values and a Methodological Framework for EGFR Exon 19 Deletion Models Abstract This technical guide provides a comprehensive overview of AZD9291 (Osimertinib) and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: AZD9291 (Osimertinib) IC50 Values and a Methodological Framework for EGFR Exon 19 Deletion Models

Abstract

This technical guide provides a comprehensive overview of AZD9291 (Osimertinib) and its inhibitory activity in non-small cell lung cancer (NSCLC) models harboring epidermal growth factor receptor (EGFR) exon 19 deletions. We will delve into the mechanism of action of this third-generation tyrosine kinase inhibitor (TKI), present a consolidated summary of its half-maximal inhibitory concentration (IC50) values in relevant cell lines, and offer a detailed, field-proven protocol for determining these values in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking both foundational knowledge and practical application in the study of targeted cancer therapies.

Introduction: The Rationale for Targeting EGFR Exon 19 Deletions

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC cases, particularly in adenocarcinomas, is driven by activating mutations in the EGFR gene.[1] These mutations, most commonly in-frame deletions in exon 19 or a point mutation in exon 21 (L858R), lead to constitutive activation of the EGFR tyrosine kinase.[2][3] This hyperactivation drives downstream signaling pathways, such as the MAPK and PI3K/Akt/mTOR pathways, promoting uncontrolled cell proliferation, survival, and ultimately, tumorigenesis.[2]

EGFR exon 19 deletions, which account for approximately 45% of all EGFR mutations, are a key therapeutic target.[4] Patients with tumors harboring these deletions often show a profound initial response to first and second-generation EGFR TKIs.[5] However, resistance inevitably develops, frequently through the acquisition of a secondary T790M mutation in exon 20.[6][7]

AZD9291 (Osimertinib) is a potent, oral, third-generation, irreversible EGFR TKI specifically designed to address this challenge. It selectively inhibits both the initial sensitizing EGFR mutations (like exon 19 deletions) and the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR, thereby reducing associated toxicities.[6][7][8] This guide focuses on its activity against the primary exon 19 deletion sensitizing mutation.

AZD9291 (Osimertinib) IC50 Values in Exon 19 Deletion Models

The IC50 value represents the concentration of an inhibitor required to reduce a specific biological activity by 50%. In this context, it measures the potency of AZD9291 in inhibiting the proliferation of cancer cell lines that are driven by EGFR exon 19 deletions. The following table summarizes reported IC50 values from various preclinical studies.

Cell LineEGFR Mutation StatusAZD9291 IC50 (nM)Reference
PC-9 Exon 19 deletion (delE746_A750)13 - 54[6]
23[9]
2.36[10]
H1650 Exon 19 deletion (delE746_A750)13 - 54[6]
HCC827 Exon 19 deletion (delE746_A750)5.8[10]

Note: IC50 values can vary between studies due to differences in experimental conditions, such as assay type (e.g., cell viability, phosphorylation inhibition), incubation time, and specific cell culture reagents.

Mechanistic Underpinnings: EGFR Signaling and AZD9291 Inhibition

Understanding the mechanism of action requires a grasp of the underlying signaling pathway. EGFR exon 19 deletions result in a constitutively active receptor kinase, meaning it signals continuously without the need for its natural ligand (like EGF). This leads to a cascade of downstream signaling that promotes cancer cell growth and survival.

AZD9291 is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C797) within the ATP-binding pocket of the EGFR kinase domain.[7] This permanent binding blocks ATP from accessing the site, thereby shutting down the receptor's kinase activity and preventing the phosphorylation of downstream effector proteins.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_nucleus Nucleus EGFR Mutant EGFR (Exon 19 Deletion) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K AZD9291 AZD9291 (Osimertinib) AZD9291->EGFR Covalent Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Figure 1. Simplified EGFR signaling pathway in exon 19 deletion NSCLC and AZD9291 inhibition.

Experimental Protocol: A Self-Validating System for IC50 Determination

This section provides a robust, step-by-step protocol for determining the IC50 of AZD9291 using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active, viable cells, providing a highly sensitive and reliable readout.[11][12]

Rationale for Method Selection

The CellTiter-Glo® assay is chosen for its "add-mix-measure" simplicity, which reduces handling errors and is amenable to high-throughput screening.[12] The luminescent signal is highly stable and directly proportional to the number of viable cells, offering a wide dynamic range compared to colorimetric assays like MTT.[13] This ensures that the data generated is both reproducible and robust.

Materials
  • EGFR exon 19 deletion NSCLC cell line (e.g., PC-9, HCC827)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • AZD9291 (Osimertinib), dissolved in DMSO to create a high-concentration stock (e.g., 10 mM)

  • Opaque-walled 96-well microplates (critical for luminescence assays to prevent well-to-well crosstalk)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Multichannel pipette

  • Luminometer plate reader

Step-by-Step Methodology
  • Cell Seeding (Day 1):

    • Action: Trypsinize and count cells. Seed cells into a 96-well opaque-walled plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium.

    • Causality: Seeding density is critical. Too few cells may lead to a weak signal, while too many can result in overconfluence and nutrient depletion, confounding the results. An overnight incubation allows cells to adhere and enter a logarithmic growth phase, ensuring a consistent physiological state before drug treatment.[14]

  • Drug Preparation and Treatment (Day 2):

    • Action: Prepare a serial dilution series of AZD9291 in complete medium from your DMSO stock. A common range is 0.1 nM to 1000 nM. Add 100 µL of the diluted drug to the appropriate wells (this halves the drug concentration, so prepare dilutions at 2x the final desired concentration). Include "vehicle control" wells (medium + DMSO at the highest concentration used) and "no-cell" blank wells (medium only).

    • Causality: A wide concentration range is essential to generate a full sigmoidal dose-response curve.[15] The vehicle control normalizes for any effect of the solvent (DMSO) on cell viability, ensuring that the observed inhibition is due to the drug itself.

  • Incubation (Days 2-5):

    • Action: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

    • Causality: A 72-hour incubation period is standard for cell proliferation assays and allows sufficient time for the anti-proliferative effects of the drug to manifest.

  • Assay Execution (Day 5):

    • Action: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[16] Add CellTiter-Glo® Reagent to each well (typically a volume equal to the culture medium, e.g., 100 µL).

    • Causality: Temperature equilibration is crucial for consistent enzyme kinetics in the assay. The reagent contains a detergent to lyse the cells and luciferase/luciferin to react with the released ATP.

  • Signal Measurement and Data Acquisition:

    • Action: Place the plate on an orbital shaker for 2 minutes to ensure complete cell lysis. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16] Measure luminescence using a plate reader.

    • Causality: Shaking ensures homogenous mixing and complete lysis. The 10-minute incubation allows the luciferase reaction to reach a stable "glow" state, providing consistent and reproducible readings.[12]

Workflow cluster_day1 Day 1: Seeding cluster_day2 Day 2: Treatment cluster_day2_5 Days 2-5: Incubation cluster_day5 Day 5: Assay & Readout seed_cells Seed cells in 96-well plate incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add drug to cells incubate_24h->add_drug prep_drug Prepare AZD9291 serial dilutions prep_drug->add_drug incubate_72h Incubate 72h add_drug->incubate_72h equilibrate Equilibrate plate to room temp incubate_72h->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent mix_incubate Mix 2 min, Incubate 10 min add_reagent->mix_incubate read_lum Read Luminescence mix_incubate->read_lum analyze Analyze Data & Calculate IC50 read_lum->analyze

Figure 2. Experimental workflow for IC50 determination using the CellTiter-Glo® assay.

Data Analysis and IC50 Calculation
  • Background Subtraction: Subtract the average luminescence from the "no-cell" blank wells from all other readings.

  • Normalization: Normalize the data by setting the average luminescence of the "vehicle control" wells to 100% viability. Calculate the percent viability for each AZD9291 concentration relative to this control.

  • Curve Fitting: Plot the percent viability against the log of the AZD9291 concentration. Use a non-linear regression model (sigmoidal dose-response with variable slope) to fit the curve.[17][18]

  • IC50 Determination: The IC50 is the concentration of AZD9291 that corresponds to 50% viability on the fitted curve.

Conclusion

AZD9291 (Osimertinib) demonstrates potent, low-nanomolar inhibitory activity against NSCLC cell lines harboring EGFR exon 19 deletions. The determination of its IC50 value is a fundamental component of preclinical assessment. By employing a robust and well-validated methodology, such as the one detailed in this guide, researchers can generate reliable and reproducible data to further investigate the efficacy of targeted therapies in relevant cancer models. Adherence to sound experimental design and data analysis principles is paramount to ensuring the scientific integrity of these findings.

References

  • Cross, D. A. E., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery. [Link]

  • Hsiao, Y-J., et al. (2019). Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC). International Journal of Molecular Sciences. [Link]

  • Kim, S., et al. (2016). Overcoming acquired resistance to AZD9291, a third generation EGFR inhibitor, through modulation of MEK/ERK-dependent Bim and Mcl-1 degradation. Oncotarget. [Link]

  • Thress, K. S., et al. (2015). AZD9291 in epidermal growth factor receptor inhibitor—resistant non-small-cell lung cancer. Translational Lung Cancer Research. [Link]

  • Yoshida, T., et al. (2020). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. Oncology Letters. [Link]

  • ResearchGate. (n.d.). A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. ResearchGate. [Link]

  • Patsnap Synapse. (2024). Advancements in Targeted Therapy: The Role of AZD9291 in Overcoming EGFR Resistance in Lung Adenocarcinoma. Patsnap Synapse. [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. OUS research. [Link]

  • OncLive. (n.d.). EGFR - Biomarker Consortium. OncLive. [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Services. Reaction Biology. [Link]

  • Kim, T. M., et al. (2015). Mechanisms of Acquired Resistance to AZD9291: A Mutation-Selective, Irreversible EGFR Inhibitor. Journal of Thoracic Oncology. [Link]

  • ResearchGate. (n.d.). Additional characteristics of AZD9291 in vitro. ResearchGate. [Link]

  • Galvani, E., et al. (2021). Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators. Cancers. [Link]

  • Patsnap Synapse. (2024). What are EGFR exon 19 deletion inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Hirano, T., et al. (2017). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget. [Link]

  • ResearchGate. (n.d.). Kinase inhibitory activity (IC50 values) of osimertinib. ResearchGate. [Link]

  • Zhao, C., et al. (2018). The impact of EGFR exon 19 deletion subtypes on clinical outcomes in non-small cell lung cancer. Translational Lung Cancer Research. [Link]

  • Levy, B. P. (2015). Treating EGFR Exon 19 Deletions in NSCLC: Q&A With Benjamin P. Levy, MD. Cancer Network. [Link]

  • Li, J., et al. (2023). Characterization of circRNAs in established osimertinib-resistant non-small cell lung cancer cell lines. International Journal of Molecular Medicine. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • ResearchGate. (n.d.). Calculation of IC50 values for TKI-258 treatment. ResearchGate. [Link]

  • CLYTE. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • ResearchGate. (2014). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. ResearchGate. [Link]

  • City University of Hong Kong. (2019). Molecular dynamics simulation-guided drug sensitivity prediction for lung cancer with rare EGFR mutations. City University of Hong Kong Scholars. [Link]

Sources

Protocols & Analytical Methods

Method

Mastering the Preparation of AZD9291 (Osimertinib) Stock Solutions in DMSO: A Detailed Protocol for Researchers

Abstract This comprehensive application note provides a detailed protocol for the preparation, storage, and handling of stock solutions of AZD9291 (Osimertinib) in dimethyl sulfoxide (DMSO). AZD9291 is a potent and irrev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, storage, and handling of stock solutions of AZD9291 (Osimertinib) in dimethyl sulfoxide (DMSO). AZD9291 is a potent and irreversible third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that selectively targets both EGFR-sensitizing and T790M resistance mutations.[] Accurate and consistent preparation of stock solutions is paramount for ensuring the reliability and reproducibility of in vitro and in vivo experimental results. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and explaining the scientific rationale behind each step of the protocol.

Introduction: The Significance of AZD9291 (Osimertinib)

AZD9291, commercially known as Osimertinib (brand name Tagrisso), has revolutionized the treatment of non-small-cell lung cancer (NSCLC) harboring specific EGFR mutations.[][2] It was designed to overcome the resistance conferred by the T790M "gatekeeper" mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. AZD9291 forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR, leading to irreversible inhibition of the kinase. Its high selectivity for mutant EGFR over wild-type EGFR results in a more favorable therapeutic window with reduced side effects.[3] Given its critical role in both basic research and clinical applications, the precise preparation of AZD9291 solutions is a foundational requirement for any experimental work.

The following diagram illustrates the mechanism of action of AZD9291 in the EGFR signaling pathway.

AZD9291_Mechanism cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR Mutant EGFR (e.g., L858R, ex19del, T790M) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Phosphorylates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Phosphorylates Ligand EGF Ligand Ligand->EGFR Activates AZD9291 AZD9291 (Osimertinib) AZD9291->EGFR Irreversibly Inhibits (Covalent Bond at Cys797) Cell_Proliferation Tumor Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation

Caption: Mechanism of AZD9291 action on the EGFR signaling pathway.

Materials and Equipment

2.1. Reagents:

  • AZD9291 (Osimertinib) powder (CAS: 1421373-65-0)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

2.2. Equipment:

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Pipettes (P1000, P200, P20) and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of AZD9291 relevant to stock solution preparation.

PropertyValueSource(s)
Chemical Formula C₂₈H₃₃N₇O₂[2]
Molecular Weight 499.61 g/mol [2][4]
CAS Number 1421373-65-0[2][4]
Solubility in DMSO Varies by source, reported as >10 mM, up to 120 mg/mL (240.19 mM).[5][6] Warming and sonication are often recommended to achieve higher concentrations.[7][8][5][6][7][8]
Storage (Powder) -20°C for up to 3 years.[6][8][9][6][8][9]
Storage (in DMSO) -80°C for up to 1 year; -20°C for up to 1-6 months.[8][9] It is recommended to aliquot to avoid repeated freeze-thaw cycles.[8][10][8][9][10]

Step-by-Step Protocol for Preparing a 10 mM AZD9291 Stock Solution

This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for in vitro experiments. Adjustments can be made based on specific experimental needs and the desired final concentration.

Pre-Preparation and Safety Precautions

Rationale: Ensuring a sterile and safe working environment is crucial to prevent contamination of the stock solution and to protect the researcher. AZD9291 is a potent compound and should be handled with care.

  • Don appropriate PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Work in a clean environment: A laminar flow hood or a designated clean bench area is recommended to minimize the risk of contamination.

  • Equilibrate reagents: Allow the AZD9291 powder and anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture, which can affect solubility and compound stability.[4][7]

Calculation of Mass and Volume

Rationale: Accurate calculations are fundamental to achieving the desired stock solution concentration.

  • Determine the required volume of stock solution. For this example, we will prepare 1 mL of a 10 mM stock solution.

  • Calculate the mass of AZD9291 needed.

    • Molecular Weight (MW) of AZD9291 = 499.61 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (g) = C (mol/L) x V (L) x MW ( g/mol )

    • Mass (g) = 0.010 mol/L x 0.001 L x 499.61 g/mol = 0.0049961 g

    • Mass (mg) = 4.9961 mg (round to a measurable weight, e.g., 5.0 mg)

  • Adjust the volume of DMSO based on the actual mass weighed.

    • If you weigh exactly 5.0 mg of AZD9291:

    • Volume (L) = Mass (g) / (C (mol/L) x MW ( g/mol ))

    • Volume (L) = 0.005 g / (0.010 mol/L x 499.61 g/mol ) = 0.00100078 L

    • Volume (mL) = 1.00078 mL (or 1000.78 µL). For practical purposes, 1 mL is often used.

Dissolution Procedure

Rationale: Proper dissolution technique ensures that the compound is fully solubilized, leading to a homogenous stock solution.

  • Weigh the AZD9291 powder: Carefully weigh the calculated amount of AZD9291 powder using an analytical balance and transfer it to a sterile microcentrifuge tube or cryovial.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the vial containing the AZD9291 powder.

  • Vortex: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication and Warming (if necessary): If the compound does not fully dissolve after vortexing, sonicate the vial in a water bath for 5-10 minutes.[6][9] Gentle warming to 37°C can also aid in dissolution.[5][11] Visually inspect the solution to ensure there are no visible particles.

  • Final Vortex: After the compound is fully dissolved, vortex the solution again briefly to ensure homogeneity.

The following diagram illustrates the workflow for preparing the AZD9291 stock solution.

AZD9291_Preparation_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Calculate Calculate Mass of AZD9291 and Volume of DMSO Weigh Weigh AZD9291 Powder Calculate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Vortex1 Vortex Thoroughly Add_DMSO->Vortex1 Inspect Fully Dissolved? Vortex1->Inspect Sonication Sonicate and/or Gently Warm (37°C) Inspect->Sonication No Vortex2 Final Vortex Inspect->Vortex2 Yes Sonication->Vortex1 Aliquot Aliquot into Single-Use Vials Vortex2->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Sources

Application

Optimal AZD9291-345 Dosing Schedule for Murine Xenograft Models: A Preclinical Application Note

Executive Summary AZD9291 (Osimertinib) and its structurally related research analogs (such as the 345-MW derivative AZD9291-345) are potent, irreversible, third-generation Epidermal Growth Factor Receptor Tyrosine Kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

AZD9291 (Osimertinib) and its structurally related research analogs (such as the 345-MW derivative AZD9291-345) are potent, irreversible, third-generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs). They are specifically engineered to target sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation while sparing wild-type EGFR.

This application note provides a comprehensive, field-validated guide for formulating and dosing AZD9291-345 in murine xenograft models. By synthesizing pharmacokinetic (PK) data and pharmacodynamic (PD) rationales, this guide establishes standardized protocols for both peripheral subcutaneous tumors and complex orthotopic/brain metastasis models.

Mechanistic Rationale & Pharmacokinetics

As a Senior Application Scientist, it is critical to understand why specific dosing schedules are employed, rather than simply following a static protocol. The optimal dosing of AZD9291-345 is dictated by its unique mechanism of action and absorption profile.

Irreversible Binding and Dosing Frequency

Unlike reversible first-generation TKIs (e.g., Gefitinib), AZD9291-345 forms a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain[1]. In murine models, the plasma half-life ( t1/2​ ) of AZD9291 is relatively short (approximately 3 hours)[1]. However, because the target inhibition is irreversible, the pharmacodynamic effect outlasts the systemic clearance. This causality allows for a Once-Daily (QD) dosing schedule, preventing the need for the stress-inducing BID (twice-daily) gavage often required for reversible inhibitors.

The Blood-Brain Barrier (BBB) and Dose Stratification

AZD9291 exhibits exceptional BBB penetrance compared to earlier TKIs, achieving an AUC tissue:plasma ratio of 1.7 to 2.8[2]. However, the absolute concentration required to induce apoptosis in the brain parenchyma or cerebrospinal fluid (CSF) dictates a bifurcated dosing strategy:

  • Low-Dose (5 mg/kg): Sufficient for subcutaneous models (e.g., H1975). The low IC50 against T790M allows profound tumor regression at low systemic exposures[1].

  • High-Dose (25 mg/kg): Required for leptomeningeal carcinomatosis (LMC) or intracranial glioblastoma/metastasis models. A 25 mg/kg oral dose yields a brain tissue concentration of ~7.13 μM, which is necessary to overcome efflux transporter activity and effectively eradicate CNS lesions[3][4].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Mutant/T790M) EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AZD AZD9291-345 (Irreversible Inhibitor) AZD->EGFR Covalent Binding (Cys797) Apoptosis Apoptosis (Cell Death) AZD->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Tumor Cell Survival & Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival

Fig 1: AZD9291-345 mechanism of action via irreversible EGFR inhibition and downstream blockade.

Experimental Protocols & Methodologies

To ensure a self-validating experimental system, the following protocols incorporate built-in quality control steps.

Protocol A: Formulation of AZD9291-345 for Oral Gavage

AZD9291-345 is highly lipophilic. Aqueous solutions will result in precipitation and erratic dosing.

  • Vehicle Selection: Prepare a vehicle of either 1% Polysorbate 80 (Tween 80) in deionized water OR 0.5% Hydroxypropyl methylcellulose (HPMC) [2][5].

  • Weighing: Weigh the required amount of AZD9291-345 powder under sterile conditions.

  • Suspension: Gradually add the vehicle to the powder.

  • Homogenization: Sonicate the mixture for 10–15 minutes in a cold water bath, followed by vigorous vortexing for 2 minutes until a uniform, milky suspension is achieved.

  • Quality Control (Self-Validation): Visually inspect the suspension against a light source. If macroscopic particulates are visible, repeat sonication. Do not filter the suspension, as this will remove the active pharmaceutical ingredient. Prepare fresh suspension weekly and store at 4°C protected from light.

Protocol B: In Vivo Dosing and Monitoring Workflow
  • Inoculation: Inject 5×106 cells (e.g., PC-9 or H1975) subcutaneously into the right flank of 6-8 week old CB17 SCID or Nude mice.

  • Randomization: Monitor tumor growth via digital calipers. Randomize mice into vehicle and treatment groups only when mean tumor volume reaches 150–200 mm³ . This ensures the tumors are established and actively vascularized.

  • Administration: Administer AZD9291-345 via oral gavage (PO) using a 20G or 22G feeding needle. Dose at a volume of 10 mL/kg body weight.

    • Crucial Step: Vortex the suspension immediately prior to drawing each syringe to prevent settling and ensure dose uniformity.

  • Toxicity Monitoring: Weigh mice bi-weekly. AZD9291 is generally well-tolerated, but a weight loss of >10% from baseline necessitates a 48-hour dose holiday.

Xenograft_Workflow CellPrep Cell Preparation (H1975, PC-9) Inoculation Subcutaneous/Intracranial Inoculation CellPrep->Inoculation Randomization Randomization (Tumor Vol: 150-200 mm³) Inoculation->Randomization Dosing Daily PO Dosing (5-25 mg/kg) Randomization->Dosing Monitoring Bi-weekly Monitoring (Caliper/MRI) Dosing->Monitoring Endpoint Endpoint Analysis (PK/PD, IHC) Monitoring->Endpoint

Fig 2: Standardized murine xenograft experimental workflow for evaluating AZD9291-345 efficacy.

Quantitative Data Summaries

Table 1: Recommended AZD9291-345 Dosing Schedules by Xenograft Model
Model TypeCell Line ExamplesTarget MutationRecommended DoseRoute & FrequencyRationale
Subcutaneous (Sensitizing) PC-9, HCC827Exon 19 del2.5 - 5 mg/kgPO, Daily (QD)High sensitivity; profound regression achieved at low doses without off-target WT EGFR toxicity.
Subcutaneous (Resistant) H1975L858R / T790M5 mg/kgPO, Daily (QD)Overcomes T790M steric hindrance; sustained covalent target inhibition.
Orthotopic / Brain Met. PC-9 BM, U87Exon 19 del / WT25 mg/kgPO, Daily (QD)Maximizes systemic Cmax​ to ensure therapeutic concentrations in the brain parenchyma.
Leptomeningeal Carcinomatosis PC-9/fflucExon 19 del25 mg/kgPO, Daily (QD)Overcomes acquired resistance thresholds and efflux pumps in the leptomeningeal space.
Table 2: Pharmacokinetic (PK) Parameters of AZD9291 in Mice
Dose (PO)Plasma Cmax​ Brain Cmax​ Brain:Plasma AUC RatioHalf-life ( t1/2​ )
5 mg/kg ~0.5 - 1.0 μM~1.5 - 2.0 μM1.7 - 2.8~3 hours
25 mg/kg 2.98 μM7.13 μM1.7 - 2.8~3 hours

(Note: High brain-to-plasma ratios confirm the compound's exceptional ability to cross the blood-brain barrier, validating its use in CNS models at the 25 mg/kg threshold).

References

  • The third-generation EGFR inhibitor AZD9291 overcomes primary resistance by continuously blocking ERK signaling in glioblastoma Source: NIH / PubMed Central URL:[Link]

  • AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer Source: NIH / PubMed Central URL:[Link]

  • High efficacy of third generation EGFR inhibitor AZD9291 in a leptomeningeal carcinomatosis model with EGFR-mutant lung cancer cells Source: Oncotarget URL:[Link]

  • Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity Source: AACR Journals (Clinical Cancer Research) URL:[Link]

Sources

Method

Application Note: High-Fidelity Western Blot Protocol for Evaluating EGFR Phosphorylation Inhibition by AZD9291-345

Introduction & Mechanistic Overview AZD9291-345 (e.g., TargetMol Cat.No. T30268, MW: 345.4 Da) is a low-molecular-weight structural analog of AZD9291 (Osimertinib)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

AZD9291-345 (e.g., TargetMol Cat.No. T30268, MW: 345.4 Da) is a low-molecular-weight structural analog of AZD9291 (Osimertinib)[1]. Like its parent compound, it is utilized in preclinical research to interrogate the epidermal growth factor receptor (EGFR) signaling axis. Third-generation EGFR inhibitors are uniquely engineered to target the ATP-binding pocket covalently, demonstrating profound selectivity for sensitizing mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR[2].

Accurately quantifying the dose-dependent suppression of EGFR phosphorylation (p-EGFR) by AZD9291-345 is critical for validating compound efficacy, establishing IC50 values, and understanding downstream signaling cascades such as the ERK/MAPK pathway[3][4]. AZD9291 covalently binds to the C797 residue in the kinase domain, preventing ATP binding and subsequent auto-phosphorylation of key tyrosine residues (e.g., Y1068, Y1173)[3].

Pathway EGF EGF Ligand EGFR Mutant EGFR (L858R/T790M) EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K p-Y1068/Y1173 MAPK MEK / ERK Pathway EGFR->MAPK p-Y1068/Y1173 AZD AZD9291-345 AZD->EGFR Covalent Binding Apoptosis Apoptosis AZD->Apoptosis Survival Cell Survival & Proliferation PI3K->Survival MAPK->Survival

Caption: Mechanism of AZD9291-345-mediated inhibition of mutant EGFR and downstream signaling.

Quantitative Target Selectivity

To understand the therapeutic window of AZD9291 class inhibitors, it is essential to compare their inhibitory concentrations across different EGFR genotypes[3].

Target KinaseGenotypeAZD9291 IC50 (nM)Mechanistic Relevance
Mutant EGFRL858R / T790M~1Overcomes 1st/2nd Gen TKI resistance
Mutant EGFRExon 19 deletion~12Primary sensitizing mutation
Wild-Type EGFRWT~184Reduced skin/GI toxicity profile

Note: AZD9291-345 is utilized to probe similar mutational profiles in in vitro assays. IC50 values represent the parent AZD9291 compound[3].

Experimental Design & Causality (The "Why")

To ensure this protocol functions as a self-validating system , researchers must integrate specific biochemical controls and technical adjustments:

  • Phosphatase Preservation : Phosphorylation is a highly transient post-translational modification. Endogenous protein tyrosine phosphatases (PTPs) will rapidly dephosphorylate EGFR upon cell lysis. Sodium orthovanadate (Na3VO4) acts as a competitive inhibitor of PTPs, while Sodium fluoride (NaF) inhibits serine/threonine phosphatases. Both are strictly required in the RIPA buffer.

  • Blocking Agent Selection : While 5% non-fat milk is standard for total protein, it contains casein (a highly phosphorylated protein) that will cross-react with anti-phosphotyrosine antibodies, causing high background. 5% Bovine Serum Albumin (BSA) in TBST must be used for blocking and primary antibody dilution for p-EGFR[3].

  • High Molecular Weight Transfer : EGFR is a massive 170 kDa transmembrane glycoprotein. Standard semi-dry transfer often fails to mobilize high-molecular-weight proteins out of the gel. A wet transfer system with reduced methanol (10%) and extended transfer times prevents precipitation of the protein in the gel[3].

  • Internal Controls : Every experiment must include a Vehicle Control (0.1% DMSO) to establish basal phosphorylation, a Positive Control (EGF stimulation) to establish the maximal phosphorylation threshold, and a Total EGFR Control to prove that the reduction in p-EGFR signal is due to kinase inhibition, not receptor degradation[3][4].

Step-by-Step Methodology

Phase 1: Cell Culture & AZD9291-345 Treatment
  • Seed human NSCLC cells harboring EGFR mutations (e.g., PC9 for Exon 19 del, H1975 for L858R/T790M) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Prepare AZD9291-345 stock in anhydrous DMSO[1].

  • Treat cells with a concentration gradient of AZD9291-345 (e.g., 0, 1, 10, 100, 500 nM) for 24 hours[3]. Ensure the final DMSO concentration remains <0.1% (v/v) to prevent solvent-induced kinase stress responses.

  • Self-Validating Step: For the positive control well, serum-starve cells for 4 hours, then stimulate with 100 ng/mL EGF for 15 minutes prior to harvest.

Phase 2: Lysis & Extraction
  • Wash cells twice with ice-cold PBS to immediately halt cellular metabolism.

  • Add 100 µL of ice-cold complete RIPA buffer (supplemented with 1X Protease Inhibitor Cocktail, 1 mM Na3VO4, 10 mM NaF, and 1 mM PMSF) per well.

  • Scrape cells, transfer to microcentrifuge tubes, and agitate at 4°C for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the solubilized proteins.

  • Quantify protein concentration using a BCA assay. Normalize all samples to equal concentrations (e.g., 30 µg per lane)[3].

Phase 3: SDS-PAGE & Wet Transfer
  • Denature samples in 4X Laemmli buffer with β -mercaptoethanol at 95°C for 5 minutes.

  • Resolve proteins on an 8% polyacrylamide gel (optimal for 170 kDa resolution) at 120V for 90 minutes[3].

  • Transfer to a 0.45 µm PVDF membrane (pre-activated in 100% methanol) using a wet transfer apparatus at 100V for 120 minutes on ice[3]. Use a transfer buffer containing a maximum of 10% methanol.

Phase 4: Immunoblotting
  • Block the membrane in 5% BSA in TBST for 1 hour at room temperature[3].

  • Incubate with primary antibodies overnight at 4°C with gentle rocking:

    • Anti-p-EGFR (e.g., Tyr1068) (1:1000 in 5% BSA/TBST).

    • Anti-GAPDH or β -actin (1:5000 in 5% Milk/TBST) as a loading control[3].

    • Note: Run a parallel gel for Total EGFR (1:1000) rather than stripping and reprobing the phospho-blot, which often leads to signal degradation.

  • Wash membranes 3 x 10 minutes in TBST.

  • Incubate with HRP-conjugated secondary antibodies (1:2000) for 1 hour at room temperature[3].

  • Wash 3 x 10 minutes in TBST.

  • Develop using Enhanced Chemiluminescence (ECL) substrate and image using a digital documentation system[3].

Workflow A 1. Cell Culture & Treatment B 2. Lysis in RIPA + Na3VO4 / NaF A->B C 3. SDS-PAGE (8% Gel) B->C D 4. Wet Transfer (100V, 120 min) C->D E 5. Blocking (5% BSA) D->E F 6. Primary Ab (Anti-p-EGFR) E->F G 7. ECL Detection F->G

Caption: Step-by-step Western Blot workflow for detecting p-EGFR.

Sources

Application

High-Throughput Efficacy Profiling of AZD9291-345 in 3D Patient-Derived Organoid Models of EGFR-Mutant NSCLC

Executive Summary & Mechanistic Rationale The modeling of Non-Small Cell Lung Cancer (NSCLC) in preclinical drug development has fundamentally shifted from 2D immortalized cell lines to 3D Patient-Derived Organoids (PDOs...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The modeling of Non-Small Cell Lung Cancer (NSCLC) in preclinical drug development has fundamentally shifted from 2D immortalized cell lines to 3D Patient-Derived Organoids (PDOs). PDOs faithfully preserve the inter- and intra-tumoral heterogeneity, histological architecture, and genomic landscape of the parental tumor [1].

In the landscape of targeted therapies, Osimertinib (AZD9291) revolutionized the treatment of EGFR-mutated NSCLC by irreversibly binding to the Cys797 residue, overcoming the T790M "gatekeeper" resistance mutation [2]. AZD9291-345 is a highly potent, standardized structural analog of Osimertinib with a precise molecular weight of 345 g/mol . It demonstrates robust inhibitory activity against EGFR-sensitizing mutations (e.g., Exon 19 deletions) and is widely utilized in preclinical pharmacology to probe EGFR inhibition [3].

This application note provides a self-validating, step-by-step methodology for establishing NSCLC PDOs and executing high-throughput 3D viability assays using AZD9291-345. By explaining the causality behind each experimental parameter, this guide ensures robust, reproducible, and translationally relevant data generation.

G AZD AZD9291-345 (MW: 345 g/mol) EGFR EGFR (Exon 19 Del/T790M) AZD->EGFR Kinase Inhibition Prolif Tumor Proliferation AZD->Prolif Blocks Apoptosis Apoptosis AZD->Apoptosis Induces PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation RAS RAS / MAPK Pathway EGFR->RAS Phosphorylation PI3K->Prolif Promotes RAS->Prolif Promotes

Fig 1. Mechanism of AZD9291-345 inhibition on mutant EGFR and downstream signaling pathways.

Causality in Experimental Design

To ensure scientific integrity, every step in this protocol is designed with a specific mechanistic purpose:

  • Gentle Enzymatic Digestion : We utilize Collagenase Type IV over harsh proteases (like Trypsin) during tissue dissociation. This preserves the extracellular domains of receptor tyrosine kinases (RTKs) like EGFR, ensuring the drug target remains intact for downstream engagement.

  • ECM Embedding : NSCLC cells require a laminin- and collagen IV-rich microenvironment (Matrigel or Cultrex BME) to polarize and form 3D structures. This mechanotransduction prevents anoikis (detachment-induced apoptosis) and maintains the cancer stem cell (CSC) niche.

  • Lytic ATP-Based Viability Readout : Traditional colorimetric assays (e.g., MTT) fail in 3D cultures due to poor matrix penetration. We utilize a 3D-optimized luminescent assay containing lytic detergents that penetrate the ECM to release intracellular ATP, providing a readout directly proportional to metabolically active cells.

  • Self-Validating Assay Controls : The protocol mandates a vehicle control (0.1% DMSO) to establish baseline viability and a positive kill-control (10 µM Staurosporine) to define maximum signal reduction. A calculated Z'-factor > 0.5 is required to validate the high-throughput screening run.

Experimental Protocols

Phase 1: Preparation of AZD9291-345 Stock and Working Solutions

Critical Insight: AZD9291-345 is highly hydrophobic. While DMSO is required for initial solubilization, the final assay concentration must never exceed 0.1% DMSO to prevent solvent-induced cytotoxicity in sensitive PDOs.

  • Stock Preparation : Weigh exactly 3.45 mg of AZD9291-345 powder. Dissolve in 1.0 mL of sterile, cell-culture grade DMSO to yield a 10 mM stock solution.

  • Storage : Aliquot into 50 µL volumes and store at -80°C to prevent freeze-thaw degradation.

  • Serial Dilution : Prepare a 10-point dose-response curve. Perform 1:3 serial dilutions in pure DMSO, followed by a 1:1000 dilution in Advanced DMEM/F12 to create 2X working solutions.

Table 1: AZD9291-345 Dilution Matrix for 10-Point Dose-Response Curve

Dosing PointDMSO Intermediate (µM)Vol of Previous Step (µL)Vol of DMSO (µL)Final Assay Conc. (nM)*
1 (Max)10,000N/A (Stock)N/A10,000
23,33350 µL of Point 1100 µL3,333
31,11150 µL of Point 2100 µL1,111
437050 µL of Point 3100 µL370
512350 µL of Point 4100 µL123
64150 µL of Point 5100 µL41
713.750 µL of Point 6100 µL13.7
84.650 µL of Point 7100 µL4.6
91.550 µL of Point 8100 µL1.5
10 (Min)0.550 µL of Point 9100 µL0.5

*Final concentration in the well after adding 20 µL of 2X working solution to 20 µL of organoid suspension (1:1000 total DMSO dilution).

Phase 2: NSCLC PDO Establishment
  • Tissue Processing : Mince freshly resected NSCLC tumor tissue into 1-2 mm³ pieces using sterile scalpels in a Petri dish on ice.

  • Digestion : Transfer minced tissue to a 15 mL conical tube. Add 5 mL of Advanced DMEM/F12 containing 2 mg/mL Collagenase Type IV and 10 µM Y-27632 (ROCK inhibitor). Incubate for 45-60 minutes at 37°C on an orbital shaker.

  • Filtration : Pass the digested suspension through a 100 µm cell strainer to remove undigested stroma. Centrifuge at 300 x g for 5 minutes.

  • Embedding : Aspirate the supernatant. Resuspend the cell pellet in ice-cold Matrigel (protein concentration ≥ 8 mg/mL) at a density of 1x10⁵ cells/mL.

  • Plating : Dispense 40 µL domes into pre-warmed 24-well plates. Invert the plate immediately and incubate at 37°C for 20 minutes to polymerize the matrix.

  • Culture : Overlay with 500 µL of complete NSCLC Organoid Medium. Refresh the medium every 3 days until organoids reach 50-100 µm in diameter.

Workflow Tissue NSCLC Biopsy Digestion Enzymatic Digestion Tissue->Digestion Matrigel Embed in Matrigel Digestion->Matrigel Culture 3D Organoid Expansion Matrigel->Culture Screening AZD9291-345 Screening Culture->Screening Analysis IC50 Analysis Screening->Analysis

Fig 2. Workflow for establishing NSCLC PDOs and conducting high-throughput AZD9291-345 screening.

Phase 3: High-Throughput 3D Drug Viability Assay
  • Harvesting : Dissociate mature organoids using TrypLE Express (5 min at 37°C) to generate small clusters (5-10 cells). Do not over-triturate to single cells, as this induces severe anoikis.

  • Re-plating : Resuspend clusters in a 5% Matrigel/Organoid Medium suspension. Plate 20 µL/well (~1,000 cells) into an ultra-low attachment 384-well plate. Using 5% Matrigel provides enough scaffolding for 3D growth while allowing uniform drug diffusion.

  • Dosing : After 48 hours of recovery, add 20 µL of the 2X AZD9291-345 working solutions to the respective wells. Include vehicle controls (0.1% DMSO) and positive kill-controls (10 µM Staurosporine).

  • Incubation : Incubate for 120 hours (5 days) at 37°C, 5% CO₂.

  • Readout : Equilibrate the plate to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo 3D Reagent to each well. Shake vigorously for 5 minutes, incubate in the dark for 25 minutes, and record luminescence.

Data Interpretation & Expected Outcomes

Calculate relative viability by normalizing the luminescence of drug-treated wells to the average of the vehicle control wells. Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50.

Table 2: Expected AZD9291-345 IC50 Profiles Across NSCLC PDO Mutational Landscapes

PDO GenotypeExpected SensitivityEstimated IC50 RangeMechanistic Rationale
EGFR Exon 19 Deletion Highly Sensitive5 - 20 nMAZD9291-345 strongly binds to the mutant kinase domain, shutting down downstream PI3K/AKT signaling.
EGFR L858R / T790M Sensitive15 - 50 nMOvercomes the steric hindrance of the T790M gatekeeper mutation via irreversible covalent binding at Cys797.
EGFR Wild-Type Resistant> 2,000 nMSpares wild-type EGFR, resulting in a wide therapeutic window and reduced off-target toxicity.
EGFR Ex19Del / C797S Highly Resistant> 5,000 nMThe C797S mutation abolishes the covalent binding site, rendering the analog ineffective [4].

References

  • Takahashi, N., et al. "An in vitro system for evaluating molecular targeted drugs using lung patient-derived tumor organoids." Cells, 2019. URL:[Link]

  • Cross, D.A.E., et al. "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer." Cancer Discovery, 2014. URL:[Link]

  • Wang, Y., et al. "Patient-derived organoids in non-small cell lung cancer: advances in drug sensitivity testing." Frontiers in Oncology, 2022. URL:[Link]

Technical Notes & Optimization

Troubleshooting

AZD9291-345 (Osimertinib) Technical Support Center: Aqueous Solubility Troubleshooting

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous solubility of AZD9291 (Osimertinib). Because AZD9291 is a highly lipophilic weak base (logD ~3.0)[1], its solubili...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic aqueous solubility of AZD9291 (Osimertinib). Because AZD9291 is a highly lipophilic weak base (logD ~3.0)[1], its solubility is strictly pH-dependent. Dropping a DMSO stock solution directly into a physiological buffer (pH 7.4) often results in immediate micro-precipitation, compromising in vitro assay reproducibility and leading to false-negative IC50 shifts.

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your AZD9291 formulations remain stable and bioavailable in aqueous environments.

Quantitative Solubility Profile

To understand the formulation boundaries, we must first look at the thermodynamic solubility limits of AZD9291 across different environments[2],[3],[4].

Solvent / Buffer SystempHApprox. SolubilityRisk of Precipitation
Simulated Gastric Fluid (SGF) 1.2~2.13 mg/mLLow
Acetate Buffer 5.5~1.00 mg/mLModerate
Distilled Water ~7.0~0.92 mg/mLHigh
Phosphate Buffered Saline (PBS) 7.4< 0.1 mg/mLVery High
100% Anhydrous DMSO N/A~100 mg/mLNone (if kept anhydrous)
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ~7.4≥ 1.39 mg/mLLow (Micellar stabilization)

Formulation Decision Workflow

Troubleshooting A AZD9291 API (Free Base or Mesylate) B Dissolve in Anhydrous DMSO (Stock: 10-20 mM) A->B C Target Assay pH? B->C D Acidic (pH < 4.5) Protonated Amine C->D Low pH E Neutral (pH 7.4) Un-ionized (High Risk) C->E Physiol. pH F Direct Aqueous Dilution D->F G Sequential Co-solvent Addition (PEG300 -> Tween-80 -> Saline) E->G H Clear Working Solution F->H G->H

Workflow for formulating AZD9291 in aqueous buffers based on pH dependency.

Troubleshooting FAQs & Self-Validating Protocols

Q1: Why does my AZD9291 precipitate when I dilute my DMSO stock into pH 7.4 cell culture media?

The Causality: AZD9291 contains basic amine groups. At acidic pH (e.g., pH 1.2), these amines are protonated, rendering the molecule highly water-soluble (~2.13 mg/mL)[2]. However, at physiological pH (7.4), the molecule is largely un-ionized. When you pipette a highly concentrated DMSO stock directly into a neutral aqueous buffer, the local dielectric constant of the solvent drops instantly. The hydrophobic, un-ionized AZD9291 molecules rapidly aggregate before they can evenly disperse, causing "crashing out" or micro-precipitation.

Q2: How can I prepare a stable, precipitation-free in vitro assay solution at pH 7.4?

The Solution: You must use a sequential co-solvent system[4]. By introducing intermediate polarity solvents (PEG300) and surfactants (Tween-80) before the aqueous phase, you create a micellar shield around the lipophilic drug molecules.

Step-by-Step Methodology:

  • Primary Stock: Dissolve AZD9291 powder in 100% anhydrous DMSO to create a 10-20 mM stock[3].

    • Self-Validation Check 1: The solution must be perfectly clear. If it is cloudy, the DMSO has absorbed atmospheric moisture. Discard and use a fresh, sealed DMSO ampoule.

  • Co-Solvent Shielding: To prepare 1 mL of working solution, first add 100 µL of the DMSO stock to 400 µL of PEG300. Vortex for 30 seconds.

  • Surfactant Addition: Add 50 µL of Tween-80 to the mixture. Vortex vigorously until completely homogenous.

    • Self-Validation Check 2: The solution must remain optically clear. Do not proceed if phase separation occurs.

  • Aqueous Dilution: Slowly add 450 µL of Saline (or your pH 7.4 buffer) dropwise while continuously vortexing.

    • Self-Validation Check 3: Measure the Optical Density (OD) at 600 nm using a spectrophotometer. A successful, fully dissolved formulation will have an OD600​<0.05 . An elevated OD indicates invisible micro-precipitation, which will artificially lower your effective drug concentration.

Q3: Does the salt form (Mesylate vs. Free Base) solve the neutral pH solubility issue?

The Causality: While Osimertinib mesylate has vastly superior dissolution kinetics in the stomach (acidic environment) compared to the free base, both forms ultimately face the same thermodynamic solubility limit once they reach a pH of 7.4[2]. In an in vitro buffer at pH 7.4, the mesylate salt will dissociate, and the resulting free base will still precipitate if the concentration exceeds ~0.1 mg/mL. Therefore, the co-solvent protocol above is mandatory regardless of the starting salt form.

Q4: My IC50 values are fluctuating between biological replicates. Could this be a formulation issue?

The Causality: Yes. AZD9291 acts by covalently binding to the Cys797 residue of the mutant EGFR kinase domain[5]. Covalent inhibitors require highly precise stoichiometric exposure to the target. If moisture-contaminated DMSO reduces your stock's solubility[3], or if micro-precipitation occurs during media dilution, the actual concentration of free drug reaching the cells will vary wildly. Always store AZD9291 powder at -20°C in a desiccator, and aliquot your DMSO stocks to avoid repeated freeze-thaw cycles that introduce condensation.

Mechanistic Context: Why Formulation Precision Matters

AZD9291 is a third-generation, irreversible EGFR inhibitor designed to overcome T790M-mediated resistance[1]. Because it permanently inactivates the receptor, the cellular response (apoptosis via Bim/Mcl-1 modulation) is highly sensitive to the exact concentration of bioavailable drug[5]. Poor solubility directly blunts this pathway.

Mechanism AZD AZD9291 (Osimertinib) In Solution EGFR Mutant EGFR (L858R / T790M) AZD->EGFR Covalent Binding (Cys797) Apoptosis Apoptosis (Bim/Mcl-1 Modulation) AZD->Apoptosis Induces PI3K PI3K / AKT Pathway EGFR->PI3K MEK MEK / ERK Pathway EGFR->MEK Proliferation Tumor Cell Survival PI3K->Proliferation MEK->Proliferation

AZD9291 mechanism of action inhibiting mutant EGFR signaling pathways.

Sources

Optimization

Technical Support Center: Troubleshooting AZD9291-345 Off-Target Effects in Cell Viability Assays

Welcome to the AZD9291-345 Technical Support Center. AZD9291-345 is a low-molecular-weight (MW: 345) structural analog derived from the third-generation irreversible EGFR tyrosine kinase inhibitor, Osimertinib (AZD9291)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the AZD9291-345 Technical Support Center. AZD9291-345 is a low-molecular-weight (MW: 345) structural analog derived from the third-generation irreversible EGFR tyrosine kinase inhibitor, Osimertinib (AZD9291) (1)[1]. While engineered to selectively target EGFR sensitizing mutations (e.g., Exon 19 deletions) and the T790M resistance mutation, researchers frequently encounter dose-dependent off-target cytotoxicity in in vitro cell viability assays.

This guide provides drug development professionals and application scientists with the mechanistic rationale, quantitative benchmarks, and self-validating protocols required to isolate true pharmacological efficacy from confounding off-target artifacts.

Part 1: The Causality of Off-Target Toxicity

AZD9291-345 covalently binds to the Cys797 residue in the ATP-binding pocket of mutant EGFR. However, at elevated concentrations (typically >500 nM), the compound loses its therapeutic window and begins inhibiting wild-type EGFR and secondary kinase targets. Computational target fishing and kinase profiling have identified off-targets including ERBB2/4, ACK1, JAK3, SRC, and CDK2 (2)[2].

When these off-targets are inhibited, essential survival pathways are suppressed independently of mutant EGFR. This bypasses the intended mechanism of action, leading to artificially inflated cytotoxicity readouts in wild-type or resistant cell lines (3)[3].

Part 2: Quantitative Data & Concentration Guidelines

To design a self-validating assay, you must benchmark your compound concentrations against known IC50 values. Exceeding the optimal concentration window forces the compound into off-target territory.

Table 1: Target vs. Off-Target IC50 Profiles for AZD9291 and Derivatives

Target / Cell LineMutation StatusExpected IC50 RangePharmacological Effect
PC-9 Exon 19 Deletion8 - 15 nMOn-Target (High Selectivity)[3]
H1975 L858R / T790M11 - 40 nMOn-Target (High Selectivity)[3]
Calu-3 / LOVO Wild-Type EGFR461 - 650 nMOff-Target (WT EGFR Inhibition)[3]
JAK3 / SRC / ACK1 N/A (Kinase Assay)> 1.0 μMOff-Target (Secondary Kinases)[2]

Part 3: Self-Validating Experimental Protocol

Step-by-Step Methodology: High-Fidelity Sytox Green Cell Viability Assay

To distinguish between on-target apoptosis and off-target necrosis/toxicity, we recommend a live/dead phenotypic endpoint like Sytox Green over metabolic surrogates (e.g., MTT) (3)[3].

Phase 1: Assay Setup & Compound Preparation

  • Cell Seeding: Plate isogenic cell line pairs (e.g., PC-9 [mutant] and Calu-3 [wild-type]) in 384-well black, clear-bottom plates at 1,000 cells/well in 40 μL of complete media. Incubate overnight at 37°C, 5% CO2.

  • Stock Preparation: Dissolve AZD9291-345 in 100% anhydrous DMSO to create a 10 mM stock. Causality Note: AZD9291-345 is susceptible to degradation; use fresh stocks to prevent breakdown products from contributing to non-specific toxicity.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in DMSO, then dilute 1:1000 in culture media to achieve a final top concentration of 1 μM (0.1% final DMSO). Crucial: Capping the top dose at 1 μM prevents the >1 μM off-target kinase inhibition from skewing the viability curve.

Phase 2: Treatment & Readout 4. Dosing: Add 10 μL of the diluted compound to the 40 μL of media in the assay plate. 5. Incubation: Incubate for 72 hours. This duration allows for the accumulation of apoptotic events mediated by MEK/ERK-dependent Bim elevation and Mcl-1 degradation, which are critical for the mechanism of action (4)[4]. 6. Staining: Add Sytox Green nucleic acid stain to a final concentration of 2 μM. Incubate for 30 minutes at room temperature in the dark. 7. Imaging & Analysis: Read fluorescence (Ex 504 nm / Em 523 nm) using a high-content imager. Normalize data to DMSO vehicle controls to establish a baseline of 0% cell death.

Part 4: Troubleshooting Guides & FAQs

Q: Why am I seeing significant cell death in my wild-type EGFR control lines (e.g., Calu-3)? A: This is the hallmark of off-target toxicity. If your AZD9291-345 concentration exceeds 500 nM, the compound will bind to wild-type EGFR and secondary kinases like JAK3 and SRC[2]. To troubleshoot, review your dose-response curve. The IC50 for wild-type EGFR should be at least 40-50 times higher than for T790M mutants[3]. If toxicity occurs below 100 nM in wild-type cells, verify your compound's purity and DMSO concentration (<0.1%).

Q: How can I distinguish between on-target resistance and off-target assay interference? A: Implement a "rescue" control. AZD9291-345 induces apoptosis by suppressing the MEK/ERK pathway, leading to Bim elevation[4]. If you are observing cell death in a presumed resistant line, check if the cell death is apoptotic (Annexin V positive) or necrotic. Off-target chemical toxicity often presents as rapid necrosis. Additionally, western blotting for p-EGFR and p-ERK will confirm if the target pathway is actually engaged.

Q: Does the choice of viability assay impact the off-target readout? A: Yes. Metabolic assays like MTT or CellTiter-Glo measure enzymatic activity and ATP levels, respectively. High doses of TKIs can induce mitochondrial uncoupling or metabolic pausing (cytostasis) without causing immediate cell death, leading to false-positive off-target cytotoxicity. Phenotypic assays like Sytox Green or direct cell counting (e.g., SRB assay) provide a more accurate reflection of actual survival and apoptosis (5)[5].

Q: How should I prepare and store AZD9291-345 to prevent degradation-induced toxicity? A: AZD9291-345 should be stored as a lyophilized powder at -20°C. Once reconstituted in DMSO, aliquot the stock and store at -80°C. Avoid repeated freeze-thaw cycles, as degradation byproducts can interact with non-EGFR targets, artificially raising the background toxicity in your assays.

Part 5: Visualizations

G Seed Seed Isogenic Cell Lines (Mutant vs. WT EGFR) Dose Dose AZD9291-345 (0.1 nM to 1.0 μM max) Seed->Dose Assay Sytox Green Viability Assay (72h Incubation) Dose->Assay Decision Evaluate IC50 Shift Assay->Decision OnTarget On-Target Efficacy Mutant IC50 < 50 nM WT IC50 > 500 nM Decision->OnTarget High Therapeutic Index OffTarget Off-Target Toxicity WT IC50 < 100 nM (Check Purity/Dose) Decision->OffTarget Low Therapeutic Index

Workflow for isolating AZD9291-345 on-target efficacy from off-target toxicity.

References

  • Source: targetmol.
  • Source: aacrjournals.
  • Source: PubMed (nih.gov)
  • Source: PMC (nih.gov)
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: Resolving AZD9291-345 (Osimertinib Mesylate) Precipitation in Cell Culture

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic in vitro assay results when working with third-generation kinase inhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic in vitro assay results when working with third-generation kinase inhibitors. A pervasive issue is the precipitation—or "crashing out"—of AZD9291-345 (Osimertinib mesylate) when diluting DMSO stock solutions into aqueous cell culture media.

This guide provides a mechanistic understanding of this phenomenon, an authoritative troubleshooting FAQ, and a self-validating experimental protocol to ensure absolute compound solubility and reproducible dosing.

Mechanistic Background: Why Does AZD9291-345 Precipitate?

AZD9291-345 is the mesylate salt form of Osimertinib, an irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor designed to target T790M resistance mutations[1]. While the mesylate salt formulation significantly improves the compound's baseline aqueous solubility compared to its free base counterpart, it remains a highly hydrophobic molecule.

When a highly concentrated DMSO stock (e.g., 10–20 mM) is pipetted directly into physiological cell culture media (pH ~7.4, such as DMEM or RPMI), the rapid shift in solvent polarity creates a localized zone of supersaturation. The DMSO diffuses into the aqueous phase faster than the hydrophobic AZD9291 molecules can solvate, leading to instantaneous thermodynamic instability, nucleation, and micro-precipitation[2].

EGFR_Pathway EGFR Mutant EGFR (L858R / T790M) PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / ERK Pathway EGFR->MAPK AZD9291 AZD9291-345 (Osimertinib Mesylate) AZD9291->EGFR Covalent Binding (Cys797) Proliferation Tumor Cell Proliferation PI3K->Proliferation MAPK->Proliferation

Fig 1. Mechanism of action of AZD9291-345 irreversibly inhibiting mutant EGFR signaling pathways.

Quantitative Solubility Data

To engineer a successful dilution strategy, we must respect the compound's physical chemistry limits.

Solvent / Media EnvironmentTemperatureMaximum SolubilityMechanistic Notes
Anhydrous DMSO 25°C~20 mg/mL (33.57 mM)Requires fresh DMSO; moisture drastically reduces solubility[3].
Simulated Gastric Fluid (pH 1.2) 37°C~2.13 mg/mL (3.5 mM)Highly soluble in highly acidic environments[4].
Distilled Water (pH ~6.0) 25°C~0.92 mg/mL (1.5 mM)Forms a slightly acidic solution upon dissolution[4].
Cell Culture Media (pH 7.4) 37°C< 0.1 mg/mL (< 160 µM)High risk of rapid precipitation if locally supersaturated[2].

Troubleshooting FAQs

Q1: My AZD9291-345 stock turns cloudy immediately upon addition to DMEM. Can I just sterile-filter the media to remove the precipitate? A1: Absolutely not. The precipitate is your active pharmaceutical ingredient (API). Filtering the media will remove the drug, resulting in an unknown, sub-therapeutic final concentration and completely invalidating your IC50 calculations. You must discard the media and prepare a fresh dilution using the cascade method below.

Q2: I don't see a cloud when I pipette, but after 24 hours of incubation, I see needle-like crystals under the microscope. Is the drug degrading? A2: This is not degradation; it is a physical chemistry phenomenon known as Ostwald ripening. Your initial dilution created a metastable, supersaturated solution. Over 24 hours in the incubator, the drug slowly nucleated and crystallized. To fix this, you must either lower your maximum assay concentration or ensure your media contains adequate carrier proteins (e.g., 10% FBS) to help sequester the hydrophobic molecules.

Q3: Can I use in vivo formulation vehicles like PEG300 or Tween-80 to force it into solution for my cell culture? A3: While a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline is standard for in vivo oral dosing[2], surfactants like Tween-80 and high concentrations of PEG are highly cytotoxic to in vitro cell monolayers. For cell culture, you must rely strictly on DMSO (keeping final concentration ≤ 0.1% v/v) and proper kinetic mixing.

Validated Experimental Protocol: The "Intermediate DMSO Cascade"

To prevent precipitation, we must prevent localized supersaturation. This self-validating protocol utilizes an intermediate dilution cascade to ensure the drug enters the aqueous phase at a thermodynamically manageable concentration.

Step 1: Anhydrous Master Stock Preparation
  • Weigh out your AZD9291-345 powder.

  • Reconstitute in fresh, anhydrous DMSO to a concentration of 10 mM or 20 mg/mL[3].

    • Causality: DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, the water content will prematurely crash the mesylate salt.

  • Warm the vial in a 37°C water bath for 5 minutes and sonicate until optically clear[3].

Step 2: The DMSO Serial Cascade

Do not dilute the 10 mM master stock directly into your media.

  • Determine your highest final assay concentration (e.g., 10 µM).

  • Create a 1000X intermediate stock (e.g., 10 mM) by diluting your master stock into 100% DMSO.

  • Perform all subsequent serial dilutions for your dose-response curve in 100% DMSO.

Step 3: Temperature-Matched Media Spiking
  • Pre-warm your complete cell culture media (e.g., RPMI + 10% FBS) to 37°C.

    • Causality: Kinetic solubility drops exponentially with temperature. Adding the drug to cold media guarantees precipitation.

  • Place the tube of pre-warmed media on a vortex mixer at medium-high speed.

  • While vortexing, add the 1000X DMSO stock dropwise (e.g., 1 µL of stock per 999 µL of media).

  • The final DMSO concentration is now 0.1% (v/v), which is well tolerated by standard cell lines like PC-9 or H1975[2].

Step 4: Self-Validation (Light Scattering Assay)

Before applying the dosed media to your cells, validate that no micro-precipitation has occurred:

  • Aliquot 100 µL of your highest-dose media and 100 µL of a Vehicle Control media (0.1% DMSO) into a clear 96-well plate.

  • Read the Optical Density (OD) at 600 nm using a microplate spectrophotometer.

  • Validation Criterion: The ΔOD600​ between the dosed media and the vehicle must be < 0.05 . If the OD is significantly higher, micro-crystals are scattering the light, indicating the drug has crashed out.

Workflow Start Precipitation Detected in Culture Media CheckDMSO Is DMSO Stock Fully Dissolved? Start->CheckDMSO WarmSonicate Warm to 37°C & Sonicate 10 min CheckDMSO->WarmSonicate No / Cloudy CheckDilution Was Dilution Direct from >10 mM Stock? CheckDMSO->CheckDilution Yes / Clear WarmSonicate->CheckDMSO Re-evaluate SerialDMSO Perform Serial Dilutions in 100% DMSO CheckDilution->SerialDMSO Yes WarmMedia Pre-warm Media to 37°C & Vortex vigorously SerialDMSO->WarmMedia Validate Self-Validation: OD600 matches Vehicle WarmMedia->Validate

Fig 2. Troubleshooting logic and self-validating workflow for resolving AZD9291-345 precipitation.

References

  • Open Access Journal of International (OAJI). Solubility evaluations of osimertinib mesylate in physiological buffers. Available at:[Link]

  • ACS Publications. Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Optimization

optimizing treatment duration for AZD9291-345 time-course experiments

Topic: Optimizing Treatment Duration for AZD9291 Time-Course Experiments Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Welcome to the Technical Support Center for AZD9291 in vitro stu...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Treatment Duration for AZD9291 Time-Course Experiments Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for AZD9291 in vitro studies. Because AZD9291 is an irreversible inhibitor, standard reversible-inhibitor protocols often yield misleading IC50 values or false-negative apoptotic readouts if the treatment duration is not precisely calibrated. This guide provides the mechanistic causality, self-validating protocols, and troubleshooting frameworks required to optimize your time-course experiments.

The Causality of Time in AZD9291 Experiments

AZD9291 (Osimertinib) is a third-generation, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI)[1]. Unlike first-generation reversible inhibitors (e.g., Erlotinib), AZD9291 forms a covalent bond with the C797 residue of the EGFR kinase domain.

This irreversible mechanism dictates that the drug's inhibitory potency is highly 1[1]. The longer the exposure, the more target receptors are covalently inactivated. Consequently, short-term assays (1–6 hours) are optimal for measuring direct target engagement (p-EGFR suppression)[2], while long-term assays (48–72 hours) are strictly required to observe phenotypic changes like apoptosis, which rely on the downstream modulation of 3[3].

G AZD AZD9291 (Osimertinib) EGFR Mutant EGFR (L858R/T790M) AZD->EGFR Irreversible Inhibition (Covalent binding) ERK MEK / ERK Pathway EGFR->ERK Phosphorylation AKT PI3K / AKT Pathway EGFR->AKT Phosphorylation BIM Bim Elevation & Mcl-1 Degradation ERK->BIM Prolonged Suppression (24-48h) APOP Apoptosis (Cell Death) BIM->APOP Caspase Activation (72h)

Mechanistic pathway of AZD9291-induced EGFR inhibition leading to apoptosis over time.

Self-Validating Time-Course Protocol

To ensure scientific integrity, every time-course experiment must be a self-validating system. You must incorporate internal controls that prove changes in viability are due to on-target kinase inhibition rather than off-target toxicity or baseline protein degradation.

Step 1: Cell Seeding and Adherence

  • Seed EGFR-mutant NSCLC cells (e.g., H1975 or PC-9) at 3,000 cells/well in 96-well plates for viability assays, or 3x10⁵ cells/well in 6-well plates for protein extraction[4].

  • Allow 24 hours for complete adherence.

Step 2: Starvation (Self-Validation Step)

  • Incubate cells in serum-free media for 12 hours prior to treatment.

  • Causality: This synchronizes the cell cycle and establishes a true baseline for EGFR autophosphorylation, ensuring that subsequent p-EGFR suppression is solely drug-induced.

Step 3: AZD9291 Treatment

  • Treat cells with AZD9291 (dose range: 0.1 nM to 20 μM) or 0.1% DMSO (Vehicle Control)[4].

  • For time-course validation, harvest parallel plates at 2h, 6h, 24h, 48h, and 72h .

Step 4: Assay Execution & Internal Controls

  • Signaling (2h–24h): Perform Western blotting. Crucial Validation: Always probe for Total EGFR and Total ERK alongside p-EGFR (Tyr1173) and p-ERK. This proves that the loss of signal is due to kinase inhibition, not drug-induced protein degradation[2].

  • Viability (72h): Add 10 μL of CCK-8 or SRB reagent, incubate for 2 hours, and measure absorbance at 490 nm[4].

Workflow Seed 1. Cell Seeding (96-well / 6-well) Adhere 2. Adherence & Starvation (24h) Seed->Adhere Treat 3. AZD9291 Treatment (0 - 20 μM) Adhere->Treat T_Short Short-term (1-6h) Target: p-EGFR Treat->T_Short T_Med Medium-term (24h) Target: p-ERK / p-AKT Treat->T_Med T_Long Long-term (72h) Target: Apoptosis Treat->T_Long Assay1 Western Blot (Signaling Validation) T_Short->Assay1 T_Med->Assay1 T_Long->Assay1 Assay2 CCK-8 / SRB (Viability Readout) T_Long->Assay2

Standardized time-course experimental workflow for AZD9291 in vitro assays.

Quantitative Baselines: Expected Inhibition Timelines

Use the following data table to benchmark your experimental readouts. Deviations from these timelines usually indicate issues with drug stability, cell line mutations, or assay execution.

Time PointPrimary Target/ReadoutExpected AZD9291 Effect (Mutant EGFR)Recommended Assay Type
1 - 2 Hours p-EGFR (Tyr1173)>80% InhibitionWestern Blot / ELISA
6 - 8 Hours p-ERK / p-AKT>70% InhibitionWestern Blot
24 Hours Bim / Mcl-1Bim elevation, Mcl-1 degradationWestern Blot
48 - 72 Hours Cleaved PARP / Caspase-3Significant cleavage (Apoptosis)Western Blot / Flow Cytometry
72 Hours Cell ViabilityApparent IC50 reached (1.25 to 3.0 μΜ in GBM; <15 nM in NSCLC)CCK-8 / SRB Assay

Troubleshooting Guides & FAQs

Q: Why does the IC50 of AZD9291 shift drastically depending on the assay duration? A: This is a direct result of AZD9291's irreversible binding kinetics. Unlike reversible inhibitors that reach binding equilibrium rapidly, irreversible inhibitors accumulate bound (inactivated) targets over time. Therefore, a 24-hour viability assay will yield a falsely high IC50 compared to a 72-hour assay, where covalent binding has maximized across the receptor population[1]. Always standardize viability readouts to 72 hours.

Q: My Western blot shows complete p-EGFR inhibition at 2 hours, but cell viability isn't affected until 72 hours. Is the drug failing? A: No, this is the expected biological cascade. Kinase inhibition (p-EGFR suppression) occurs within 1–2 hours of drug exposure[2]. However, actual cell death requires downstream transcriptional and translational changes—specifically, the prolonged suppression of MEK/ERK, leading to the degradation of the anti-apoptotic protein Mcl-1 and the accumulation of pro-apoptotic Bim[3]. This apoptotic cascade takes 48–72 hours to manifest phenotypically in SRB or CCK-8 assays.

Q: How can I differentiate between primary resistance and insufficient treatment duration in my cell line? A: If cells are fully viable at 72 hours, check your p-ERK levels at the 24-hour mark. AZD9291 overcomes primary resistance by continuously blocking ERK signaling[4].

  • If p-ERK rebounds at 24–48 hours, the cells are exhibiting adaptive resistance (e.g., via MET amplification or alternative pathway activation).

  • If p-ERK remains suppressed but cells survive, the treatment duration may need extension, or the cells have a defective apoptotic machinery (e.g., Bim deletion).

Q: How do I handle wild-type (WT) EGFR cell lines in these time courses? A: AZD9291 is mutant-selective and spares WT EGFR at lower doses. In WT lines (e.g., A431 or LoVo), you will notice that p-EGFR inhibition requires significantly higher concentrations (mean IC50 range of 480 to 1,865 nmol/L) compared to mutant lines[2]. Ensure your dose-response curve for WT control lines extends up to 10–20 μM.

References

  • Source: nih.
  • Source: aacrjournals.
  • Source: nih.
  • Source: nih.

Sources

Troubleshooting

Technical Support Center: Overcoming Fluorescence Interference by AZD9291 (Osimertinib) in Biochemical Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common challenge in biochemical assays: fluorescence interference caused by the third-generation EGFR inhibitor, AZD9291 (Osimertinib). As a highly conjugated small molecule, AZD9291 can exhibit intrinsic fluorescence and other optical properties that may confound data from standard fluorescence-based experiments. This resource is designed to help you diagnose, mitigate, and overcome these challenges to ensure data integrity and accuracy.

Part 1: Understanding the Phenomenon of Assay Interference

Before troubleshooting, it's crucial to understand the underlying mechanisms by which a test compound like AZD9291 can disrupt a fluorescence-based assay. The interference is not a single effect but can manifest in several ways.

FAQ: Why is AZD9291 interfering with my fluorescence readings?

Answer: The interference you are observing likely stems from one or more of the following photophysical phenomena:

  • Autofluorescence: Many aromatic, heterocyclic small molecules, including kinase inhibitors like AZD9291, can absorb light and emit it at a different wavelength, a property known as autofluorescence. If the excitation and emission spectra of AZD9291 overlap with those of your assay's fluorophore, it will contribute to the total signal, leading to artificially high readings or false positives.[1][2]

  • Fluorescence Quenching: This process occurs when a compound decreases the fluorescence intensity of a nearby fluorophore through non-radiative pathways like collisional quenching or Förster Resonance Energy Transfer (FRET).[3][4] If AZD9291 interacts with your assay's fluorescent probe, it can "quench" the signal, leading to artificially low readings or false negatives.

  • Inner Filter Effect (IFE): IFE is a significant source of error, especially at higher compound concentrations.[5][6][7] It occurs in two ways:

    • Primary IFE: AZD9291 absorbs the excitation light intended for your assay's fluorophore, reducing the amount of light available to excite it.

    • Secondary IFE: AZD9291 absorbs the light emitted by your fluorophore before it reaches the detector. Both forms of IFE lead to an underestimation of the true fluorescence signal.[5][7]

Part 2: Diagnosis - A Step-by-Step Guide to Identifying Interference

Correctly identifying the type of interference is the first step toward solving the problem. A set of simple control experiments can effectively diagnose the issue.

FAQ: How can I definitively prove that AZD9291 is the source of interference?

Answer: You can perform a series of control experiments in parallel with your main assay. These controls are designed to isolate each potential type of interference.

Experimental Protocol: Interference Diagnostic Workflow

This protocol should be performed in the same microplate format (e.g., 96-well or 384-well black plates) and buffer conditions as your primary biochemical assay.

Step 1: Prepare Control Wells

  • Autofluorescence Control: Add AZD9291 (at the concentrations used in your assay) to assay buffer without the fluorescent substrate or probe. Include a vehicle-only (e.g., DMSO) control.

  • Quenching Control: Prepare a solution of the fluorescent product (the final, "lit-up" fluorophore of your assay) at a concentration that yields a mid-to-high signal. Add AZD9291 at your test concentrations to this solution.[7]

  • Main Assay: Run your standard biochemical assay with all components, including the enzyme, substrate, and AZD9291.

Step 2: Incubation and Measurement

  • Incubate the plate under your standard assay conditions.

  • Read the fluorescence on a plate reader using the same excitation/emission wavelengths and settings as your main experiment.

Step 3: Data Analysis and Interpretation

Analyze the results from your control wells to pinpoint the source of interference.

Observation in Control Well Interpretation Impact on Main Assay
Autofluorescence Control: Signal increases with AZD9291 concentration.AZD9291 is autofluorescent at your assay wavelengths.False positive (artificially high signal).
Quenching Control: Signal decreases with AZD9291 concentration.AZD9291 is quenching your fluorophore.False negative (artificially low signal).
No significant signal in controls, but assay signal is unexpectedly low. The Inner Filter Effect is likely occurring.False negative (underestimated signal).

To investigate the Inner Filter Effect, measure the absorbance spectrum of AZD9291. A significant overlap with your assay's excitation or emission wavelengths confirms IFE.[7]

G Start Start: Suspected Interference SetupControls Set Up Control Experiments: 1. Autofluorescence Control 2. Quenching Control 3. Main Assay Start->SetupControls Measure Measure Fluorescence SetupControls->Measure Analyze Analyze Control Data Measure->Analyze AutoF High Signal in Autofluorescence Control? Analyze->AutoF Quench Low Signal in Quenching Control? AutoF->Quench No ResultAutoF Diagnosis: Autofluorescence AutoF->ResultAutoF Yes IFE Anomalous Results with No Control Signal? Quench->IFE No ResultQuench Diagnosis: Quenching Quench->ResultQuench Yes ResultIFE Diagnosis: Inner Filter Effect (IFE) IFE->ResultIFE Yes NoIssue No Significant Interference Detected IFE->NoIssue No

Caption: A logical workflow for diagnosing the type of assay interference.

Part 3: Mitigation and Advanced Solutions

Once you have diagnosed the problem, you can either attempt to correct for it within your existing assay format or adopt a more robust, interference-resistant technology.

FAQ: Can I just subtract the background from the autofluorescence control?

Answer: Yes, for simple autofluorescence, direct background subtraction is a common first-line approach.[8][9] You can subtract the signal from the "Autofluorescence Control" well from the corresponding "Main Assay" well. However, this method assumes the interaction is purely additive and may not be accurate if the compound's fluorescence changes in the presence of assay components or if other interferences like quenching are also occurring.

FAQ: My assay is still unreliable. What alternative technologies can I use to avoid this interference?

Answer: When simple corrections are insufficient, switching to an assay technology designed to be resistant to small molecule interference is the most robust solution. Two excellent alternatives are Time-Resolved FRET (TR-FRET) and AlphaScreen®.

TR-FRET is a powerful technique that combines the proximity-based energy transfer of FRET with time-resolved detection to eliminate interference from short-lived fluorescence.[10][11][12]

  • Principle of Operation: TR-FRET assays use a lanthanide chelate (e.g., Europium or Terbium) as a donor fluorophore. Lanthanides have exceptionally long fluorescence lifetimes (microseconds to milliseconds).[11][13] After a brief excitation pulse, there is a time delay before the signal is measured. During this delay, any short-lived background fluorescence from AZD9291 or other assay components decays completely, leaving only the long-lived signal from the lanthanide donor. If an acceptor fluorophore is in close proximity, energy transfer occurs, and the signal is read from the acceptor's emission.[12][13][14]

TR_FRET cluster_0 No Interaction cluster_1 Interaction -> FRET Excitation1 Pulsed Excitation (e.g., 340 nm) Donor Lanthanide Donor (e.g., Eu3+) Excitation1->Donor Delay1 Time Delay (50-150 µs) Detection1 Detection at Donor Wavelength (e.g., 620 nm) Delay1->Detection1 Donor->Delay1 Long Lifetime Emission Acceptor Acceptor AZD9291_1 AZD9291 (Short-lived fluorescence decays during delay) Excitation2 Pulsed Excitation (e.g., 340 nm) Donor2 Lanthanide Donor Excitation2->Donor2 Delay2 Time Delay (50-150 µs) Detection2 Detection at Acceptor Wavelength (e.g., 665 nm) Delay2->Detection2 Acceptor2 Acceptor Donor2->Acceptor2 Energy Transfer Acceptor2->Delay2 Emission AZD9291_2 AZD9291 (Fluorescence Decays)

Caption: Principle of TR-FRET, showing how a time delay eliminates interference.

AlphaScreen is a bead-based technology that is not fluorescence-based and is therefore immune to fluorescence interference.[15][16][17]

  • Principle of Operation: The assay uses two types of hydrogel-coated beads: a Donor bead and an Acceptor bead.[16][18] When a biological interaction brings the beads into close proximity (~200 nm), a cascade of chemical reactions occurs. Upon excitation with a 680 nm laser, a photosensitizer in the Donor bead converts ambient oxygen into a highly reactive singlet oxygen molecule.[17][19] This singlet oxygen diffuses and reacts with a chemiluminescer in the Acceptor bead, which in turn transfers energy to fluorophores within the same bead, ultimately producing a strong, amplified light signal at 520-620 nm.[17] Since the initial energy transfer is mediated by singlet oxygen and the final output is chemiluminescent, the technology is not affected by autofluorescent compounds.[15]

Caption: The AlphaScreen® proximity assay mechanism, which avoids fluorescence interference.

Summary and Recommendations

Choosing the right assay technology is critical when working with potentially interfering compounds like AZD9291.

Technology Principle Pros Cons Suitability for AZD9291
Standard Fluorescence Direct measurement of fluorescence intensity.Simple, widely available.Highly susceptible to autofluorescence, quenching, and IFE.Low: Requires extensive controls and data correction; may still be unreliable.
TR-FRET Time-resolved detection of FRET from a long-lifetime lanthanide donor.[10][13]Excellent sensitivity, homogeneous format, eliminates short-lived background fluorescence.[11][12]Requires specific plate readers and labeled reagents.High: The time-delay feature is specifically designed to overcome compound interference.[20]
AlphaScreen® Proximity-based singlet oxygen energy transfer leading to chemiluminescence.[17][19]Very high signal-to-background, immune to fluorescence interference, homogeneous.[15][18]Sensitive to light and singlet oxygen quenchers; requires a specific reader.High: An excellent non-fluorescence alternative that completely bypasses the interference problem.

Final Recommendation: For robust, reliable data in the presence of AZD9291, we strongly recommend transitioning from standard fluorescence assays to TR-FRET or AlphaScreen® technologies. While requiring an initial investment in reagents and instrumentation, these platforms will save significant time and resources by eliminating the need for complex troubleshooting and providing unambiguous, high-quality data.

References
  • AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Time-resolved fluorescence energy transfer - Wikipedia. Available at: [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status - PMC - NIH. Available at: [Link]

  • AlphaScreen | BMG LABTECH. Available at: [Link]

  • AlphaScreen® - Berthold Technologies GmbH & Co.KG. Available at: [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications | Sino Biological. Available at: [Link]

  • Time-Resolved Fluorescence TRF / TR-FRET (HTRF) - Molecular Devices. Available at: [Link]

  • Alpha Detection Technology - Agilent. Available at: [Link]

  • Fluorescence Quenching-Based Assays for Hydrolyzing Enzymes. Application of Time-Resolved Fluorometry in Assays for Caspase, Helicase, and Phosphatase | Analytical Chemistry - ACS Publications. Available at: [Link]

  • TR-FRET Assays Simplify and Accelerate Drug Discovery - BPS Bioscience. Available at: [Link]

  • Lanthanide-based luminescent assays for ligand-receptor interactions - PubMed. Available at: [Link]

  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - Bio-protocol. Available at: [Link]

  • Correction for interference by test samples in high-throughput assays - PubMed. Available at: [Link]

  • Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC. Available at: [Link]

  • Quenching (fluorescence) - Wikipedia. Available at: [Link]

  • TR-FRET powers smarter drug screening - Scientist Live. Available at: [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]

  • Design, synthesis, and biological evaluation of Osimertinib–Cy7 (OSA-Cy7) conjugate as potential theranostic agent targeting activating EGFR mutations - PMC. Available at: [Link]

  • Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics | Chemical Reviews - ACS Publications. Available at: [Link]

  • Lanthanide-based time-resolved luminescence immunoassays - PMC - NIH. Available at: [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC - NIH. Available at: [Link]

  • (PDF) Fluorescent and Lanthanide Labeling for Ligand Screens, Assays, and Imaging. Available at: [Link]

  • Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Available at: [Link]

  • (PDF) Correction for Interference by Test Samples in High-Throughput Assays. Available at: [Link]

Sources

Optimization

adjusting AZD9291-345 dosage to minimize wild-type EGFR toxicity

Welcome to the Technical Support Center for AZD9291-345 (research-grade Osimertinib). This guide is engineered for scientists, researchers, and drug development professionals requiring precise modulation of EGFR inhibiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for AZD9291-345 (research-grade Osimertinib). This guide is engineered for scientists, researchers, and drug development professionals requiring precise modulation of EGFR inhibition in preclinical and translational models.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative reference data, and self-validating protocols designed to help you maximize mutant-EGFR efficacy while eliminating wild-type (WT) EGFR-mediated toxicity.

Part 1: Mechanistic Background — The "Why" Behind the Toxicity

AZD9291-345 is a third-generation, irreversible tyrosine kinase inhibitor designed to target EGFR sensitizing (e.g., L858R) and resistance (T790M) mutations while maintaining a wide selectivity margin against the wild-type (WT) receptor[1]. However, severe skin rash and gastrointestinal diarrhea frequently confound in vivo data and limit clinical dosing.

The Causality of Off-Target Toxicity: AZD9291-345 achieves inhibition by covalently binding to the Cys797 residue in the ATP-binding pocket[2]. Because this exact residue is also conserved in WT EGFR, the drug's selectivity is kinetically driven by structural affinity for the mutant pocket, not absolute target exclusion. At high concentrations or peak plasma exposures ( Cmax​ ), thermodynamic mass action forces the compound to covalently engage WT EGFR[3].

In epithelial tissues (skin and GI tract), WT EGFR is essential for the maintenance and proliferation of basal cells. Off-target blockade disrupts MAPK/PI3K survival signaling, inducing widespread apoptosis of keratinocytes and enterocytes, which manifests phenotypically as rash and diarrhea[4].

G Compound AZD9291-345 MutEGFR Mutant EGFR (L858R/T790M) Compound->MutEGFR Low Dose (High Affinity) WTEGFR Wild-Type EGFR (Skin/GI Epithelium) Compound->WTEGFR High Dose (Off-Target) Apoptosis Tumor Cell Apoptosis (Efficacy) MutEGFR->Apoptosis Pathway Inhibition Toxicity Epithelial Damage (Rash/Diarrhea) WTEGFR->Toxicity Pathway Inhibition

Mechanism of AZD9291-345 dose-dependent selectivity and wild-type EGFR-mediated toxicity.

Part 2: Experimental Troubleshooting FAQs

Q1: My murine xenograft models are exhibiting severe weight loss and skin rash at 25 mg/kg/day. How do I adjust the dose while maintaining tumor regression? A1: Doses exceeding 10–15 mg/kg/day in mice saturate the mutant receptors and spill over into WT EGFR inhibition, causing mucosal damage (weight loss) and rash. Actionable step: Titrate the dose down to 5 mg/kg/day. Preclinical validation demonstrates that AZD9291 induces profound tumor shrinkage in H1975 (L858R/T790M) xenografts at doses as low as 5 mg/kg/day without triggering WT-associated toxicities[3].

Q2: In my in vitro assays, AZD9291-345 is inducing apoptosis in wild-type A431 cells. Is my compound batch compromised? A2: Unlikely. A431 cells are highly dependent on amplified WT EGFR and are extremely sensitive to any baseline WT inhibition. AZD9291-345 has a mean IC50​ for WT cell lines ranging from 480 to 1,865 nM[3]. If your assay concentration exceeds 100 nM, you are crossing the selectivity threshold. Actionable step: Restrict in vitro dosing to 10–25 nM for mutant-specific assays to maintain the therapeutic window.

Q3: How should I adjust dosing schedules to minimize Cmax​ -driven toxicity in long-term survival studies? A3: High peak plasma concentrations transiently breach the WT EGFR inhibitory threshold. Clinical and real-world data suggest that reducing dose frequency (e.g., alternate-day dosing) or lowering the absolute dose by 50% effectively lowers trough levels below the toxic limit (e.g., <259 ng/mL in human equivalents) while maintaining progression-free survival[5]. For in vivo models, consider splitting the dose to twice daily (BID) at a lower concentration or using a steady-absorption vehicle like 0.5% HPMC to flatten the pharmacokinetic curve.

Part 3: Quantitative Reference Data

Use the following empirically derived thresholds to guide your experimental design and prevent off-target data skewing.

Experimental ModelEGFR StatusAZD9291-345 IC50​ / EfficacyRecommended Starting DoseToxicity Threshold
PC-9 (In Vitro) Exon 19 Deletion<15 nM10 - 25 nM>100 nM (Loss of selectivity)
H1975 (In Vitro) L858R / T790M<15 nM10 - 25 nM>100 nM (Loss of selectivity)
A431 (In Vitro) Wild-Type (Amplified)480 - 1865 nMN/A (Negative Control)Baseline sensitivity high
Murine Xenograft L858R / T790MProfound shrinkage at 5 mg/kg5 mg/kg/day (Oral)>15 mg/kg/day (Rash/Weight loss)

Part 4: Self-Validating Experimental Protocol

Because local assay conditions (e.g., ATP concentration, serum protein binding) alter apparent IC50​ values, you must empirically validate the Selectivity Index (SI) of your specific AZD9291-345 batch before running phenotypic assays.

Workflow Start Seed Cell Lines (H1975 & A431) Dose Titrate Compound (1 nM - 1000 nM) Start->Dose Assay Western Blot (p-EGFR vs Total) Dose->Assay Validate Calculate SI (Target > 30x) Assay->Validate Fail Troubleshoot (Check ATP/Serum) Validate->Fail SI < 30

Workflow for self-validating AZD9291-345 selectivity in vitro.

Protocol: Establishing the AZD9291-345 Therapeutic Window

  • Parallel Seeding: Seed H1975 (Mutant) and A431 (WT) cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C.

  • Starvation & Titration: Serum-starve cells for 12 hours to reduce baseline kinase noise from serum growth factors. Treat with a logarithmic titration gradient of AZD9291-345 (1 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1000 nM) for exactly 2 hours.

  • Target Engagement Verification: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Perform a Western Blot probing for p-EGFR (Tyr1068), total EGFR, and GAPDH (loading control).

  • Self-Validation Logic (The SI Calculation): Quantify band densitometry to calculate the IC50​ for p-EGFR inhibition in both lines.

    • Validation Check: A mathematically valid system must yield a Selectivity Index ( IC50_WT​/IC50_Mutant​ ) of >30 .

    • Troubleshooting: If your SI is <30, your compound may be degraded, or your media contains high levels of EGF ligand artificially shifting the binding kinetics. Do not proceed to in vivo efficacy studies until the in vitro SI is validated.

References

  • Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor Journal of Medicinal Chemistry - ACS Publications[Link]

  • AZD9291 in epidermal growth factor receptor inhibitor—resistant non-small-cell lung cancer Translational Lung Cancer Research - AME Publishing[Link]

  • AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer Cancer Discovery - AACR Journals[Link]

  • Clinical activity of the mutant-selective EGFR inhibitor AZD9291 in patients with EGFR inhibitor—resistant non-small cell lung cancer Translational Lung Cancer Research - AME Publishing[Link]

  • Improving the tolerability of osimertinib by identifying its toxic limit Therapeutic Advances in Medical Oncology - PMC[Link]

Sources

Troubleshooting

Technical Support Center: Refining Vehicle Control Formulations for AZD9291 (Osimertinib) In Vivo Studies

Welcome to the Preclinical Pharmacology Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing in vivo dosing strategies for AZD9291 (Osimertinib).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Preclinical Pharmacology Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals optimizing in vivo dosing strategies for AZD9291 (Osimertinib).

AZD9291 is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that selectively targets both sensitizing and T790M resistance mutations while sparing wild-type EGFR[1]. Because of its specific physicochemical properties, proper vehicle formulation is critical. Suboptimal vehicles lead to erratic pharmacokinetics, gastrointestinal toxicity, and irreproducible tumor growth inhibition data.

Part 1: The Causality of AZD9291 Formulation (Knowledge Base)

Why isn't there a "one-size-fits-all" vehicle for AZD9291? The formulation strategy is entirely dictated by the physicochemical properties of your AZD9291 Active Pharmaceutical Ingredient (API)—specifically whether you are utilizing the free base or the dimesylate salt .

  • AZD9291 Dimesylate: This salt form exhibits favorable aqueous solubility. It is standardly formulated as a homogenous aqueous suspension using suspending agents like Polysorbate 80 (Tween 80) or Hydroxypropyl Methylcellulose (HPMC)[2][3]. The suspending agent increases the vehicle's viscosity and reduces surface tension, preventing the rapid sedimentation of API particles during the dosing session and ensuring uniform gastrointestinal absorption.

  • AZD9291 Free Base: The free base is highly lipophilic and poorly water-soluble. Administering it in a simple aqueous vehicle causes immediate precipitation. It requires a step-wise co-solvent system (e.g., DMSO, PEG300, and Tween 80) to break the crystal lattice and achieve a true, stable solution before the introduction of an aqueous diluent[4].

Part 2: Troubleshooting Guides & FAQs

Q1: My AZD9291 dimesylate suspension is settling too quickly in the syringe, leading to inconsistent dosing across my cohort. How do I fix this?

  • Causality: Rapid sedimentation occurs when the API particle size is too large or the vehicle viscosity is too low to counteract gravity.

  • Solution: Ensure you are using a validated suspending agent. The industry standard is 1% (v/v) Polysorbate 80 in deionized water[1][2]. If settling persists, switch to a dual-agent vehicle: 0.5% HPMC combined with 0.1% Tween 80[3]. HPMC acts as a viscosity modifier, keeping the particles suspended longer, while Tween 80 acts as a wetting agent.

  • Self-Validation Check: Leave the formulated suspension on the bench for 5 minutes. If a clear supernatant forms at the top, the suspension is unstable. You must re-homogenize (via sonication or a Polytron homogenizer) before dosing.

Q2: We are using the free base form of AZD9291. When we add water to our DMSO stock, the drug crashes out of solution. What is the correct order of addition?

  • Causality: AZD9291 free base is highly hydrophobic. Adding water directly to the DMSO stock causes a rapid shift in the dielectric constant, forcing the drug out of solution.

  • Solution: You must use a step-wise co-solvent gradient. The correct sequence is: DMSO PEG300 Tween 80 Water[4]. PEG300 and Tween 80 create a micellar environment that shields the hydrophobic drug molecules before the aqueous phase is introduced.

Q3: Our mice are exhibiting significant weight loss (>15%) and gastrointestinal stress during a 14-day daily oral gavage (PO) study. Is this drug toxicity or vehicle toxicity?

  • Causality: While AZD9291 can cause GI effects, vehicle toxicity is a frequent preclinical confounder. High concentrations of DMSO (>10%) or PEG (>50%) cause mucosal irritation and osmotic diarrhea in mice.

  • Solution: If using the free base solution, ensure your final DMSO concentration does not exceed 5%[4]. If using the dimesylate salt, ensure the Tween 80 concentration does not exceed 1%[2]. Consider a "drug holiday" (e.g., 5 days on, 2 days off) if toxicity persists, as preclinical models have shown robust efficacy even with intermittent dosing or low-dose regimens (e.g., 5 mg/kg)[5][6].

Part 3: Data Presentation - Vehicle Selection Matrix

The following table summarizes validated vehicle formulations for AZD9291 to ensure optimal in vivo performance and reproducibility.

API FormValidated Vehicle FormulationPreparation MethodStability / StoragePrimary Route
Dimesylate Salt 1% Polysorbate 80 (Tween 80) in ddH 2​ O[1][2]Suspension / SonicationPrepare fresh daily. Do not freeze.PO (Oral Gavage)
Dimesylate Salt 0.5% HPMC + 0.1% Tween 80 in ddH 2​ O[3]Suspension / HomogenizationPrepare fresh daily.PO (Oral Gavage)
Free Base 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH 2​ O[4]Step-wise SolutionUse immediately.PO / IV
Free Base 5% DMSO + 95% Corn Oil[4]Solution / VortexingUse immediately.PO (Oral Gavage)

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Preparation of 1% Polysorbate 80 Suspension (For AZD9291 Dimesylate)

This protocol is optimized for a standard 5 mg/kg daily dosing regimen in a 20g mouse (dosing volume: 10 mL/kg or 200 µL/mouse).

  • Vehicle Preparation: Add 1.0 mL of Polysorbate 80 (Tween 80) to 99.0 mL of sterile ddH 2​ O. Stir continuously for 30 minutes until completely dissolved.

  • API Weighing: Weigh the required amount of AZD9291 dimesylate powder into a clean glass vial. (Note: Account for the salt multiplier if your target dose is based on the free base equivalent).

  • Wetting: Add a small volume (e.g., 10% of the final volume) of the 1% Polysorbate 80 vehicle to the powder. Vortex vigorously for 1 minute to create a uniform paste.

  • Dilution & Homogenization: Add the remaining vehicle to reach the final target concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose).

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes. Ensure the water bath is cool to prevent thermal degradation of the API.

  • Validation Check: Hold the vial against a light source. The suspension must appear uniformly milky without visible macroscopic clumps. If clumps remain, continue sonication.

  • Administration: Administer via oral gavage. Critical: Vortex the vial immediately before drawing the dose into each syringe to prevent settling[2].

Protocol B: Step-Wise Co-Solvent Solution (For AZD9291 Free Base)

This protocol yields a clear solution suitable for PO or IV administration.

  • Stock Preparation: Dissolve AZD9291 free base in 100% DMSO to create a highly concentrated stock (e.g., 50 mg/mL). Validation: The solution must be completely clear.

  • PEG Addition: To prepare 1 mL of working solution, add 50 µL of the DMSO stock to a new vial. Add 400 µL of PEG300. Vortex for 30 seconds[4].

  • Surfactant Addition: Add 50 µL of Tween 80 to the mixture. Vortex for 30 seconds. Validation: The mixture should remain a clear, viscous liquid.

  • Aqueous Dilution: Slowly add 500 µL of sterile ddH 2​ O dropwise while gently vortexing.

  • Validation Check: The final solution (5% DMSO / 40% PEG300 / 5% Tween 80 / 50% H 2​ O) must be completely transparent. If cloudiness appears, the drug has precipitated, and the formulation must be discarded[4].

Part 5: Visualizations

FormulationWorkflow API AZD9291 API Source FB Free Base Form API->FB Salt Dimesylate Salt Form API->Salt Solvent 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% H2O FB->Solvent Step-wise Dissolution Suspension 1% Polysorbate 80 (Aqueous) or 0.5% HPMC + 0.1% Tween 80 Salt->Suspension Wetting & Dispersion Sol Clear Solution Solvent->Sol Validation: Clear Susp Homogeneous Suspension Suspension->Susp Validation: No Clumps Admin1 IV or PO Administration Sol->Admin1 Admin2 PO Gavage (Standard) Susp->Admin2

Decision tree for AZD9291 in vivo vehicle formulation based on API physicochemical properties.

MechanismOfAction EGFR Mutant EGFR (L858R/T790M) PI3K PI3K / AKT Pathway EGFR->PI3K Activates RAS RAS / MEK / ERK Pathway EGFR->RAS Activates AZD AZD9291 (Osimertinib) AZD->EGFR Covalent Inhibition (Cys797) Apoptosis Apoptosis / Tumor Regression AZD->Apoptosis Induces in vivo Survival Tumor Cell Survival & Proliferation PI3K->Survival Promotes RAS->Survival Promotes Survival->Apoptosis Shifted by TKI

Mechanism of AZD9291-mediated inhibition of mutant EGFR signaling pathways in vivo.

References

  • Title: Comparison of the Efficacy of EGFR Tyrosine Kinase Inhibitors Erlotinib and Low-dose Osimertinib on a PC-9-GFP EGFR Mutant Non-small-cell Lung Cancer Growing in the Brain of Nude Mice Source: iiarjournals.org URL: [Link]

  • Title: AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer Source: nih.gov URL: [Link]

  • Source: google.
  • Title: Acquired resistance to AZD9291 as an upfront treatment is dependent on ERK signaling in a preclinical model Source: plos.org URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

validating AZD9291-345 target engagement using cellular thermal shift assays

Validating AZD9291-345 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assays (CETSA) Introduction: The Challenge of In Cellulo Target Validation Confirming that a small molecule engages its intended tar...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating AZD9291-345 Target Engagement: A Comparative Guide to Cellular Thermal Shift Assays (CETSA)

Introduction: The Challenge of In Cellulo Target Validation

Confirming that a small molecule engages its intended target within the complex environment of a living cell is a critical milestone in drug development. AZD9291-345, a structural analog of the third-generation EGFR inhibitor AZD9291 (osimertinib) with a molecular weight of 345, exhibits potent inhibitory activity against EGFR variants harboring exon 19 deletions, such as those found in PC9 non-small cell lung cancer (NSCLC) cells[1].

While biochemical kinase assays can prove in vitro affinity, they fail to account for cellular permeability, subcellular compartmentalization, and competition with high intracellular ATP concentrations. To bridge this gap, the Cellular Thermal Shift Assay (CETSA) provides a robust, label-free method to validate direct target engagement in cellulo[2].

The Causality of CETSA: Why Thermal Shift Denotes Engagement

CETSA is grounded in the fundamental principles of thermodynamics. Proteins exist in a dynamic equilibrium between folded and unfolded states. When a cell lysate or intact cell is subjected to a heat challenge, proteins denature and subsequently aggregate, removing them from the soluble fraction[3].

When a ligand like AZD9291-345 binds to the EGFR kinase domain, it forms a drug-protein complex that is thermodynamically more stable than the apo-protein[4]. This binding event lowers the free energy of the folded state, thereby increasing the activation energy required for thermal unfolding. Consequently, the ligand-bound EGFR requires a higher temperature to aggregate ( Tagg​ ) compared to the unbound receptor. By quantifying the soluble protein fraction across a temperature gradient, researchers can directly observe this target engagement as a rightward shift in the melting curve[5].

G Unbound Unbound EGFR (Lower Thermal Stability) Bound Ligand-Bound EGFR (Higher Thermal Stability) Unbound->Bound Binding Heat Heat Challenge (Increasing Temp) Unbound->Heat Drug AZD9291-345 (Ligand) Drug->Bound Bound->Heat Denatured Denatured & Aggregated (Pellet) Heat->Denatured Unbound unfolds rapidly Soluble Folded & Soluble (Supernatant) Heat->Soluble Bound resists unfolding

Caption: Logical relationship of ligand-induced thermodynamic stabilization in CETSA.

Comparative Analysis: CETSA vs. Alternative Label-Free Methods

When validating covalent or highly specific inhibitors like AZD9291-345, researchers typically choose between CETSA, Drug Affinity Responsive Target Stability (DARTS), and Activity-Based Protein Profiling (ABPP).

Why is CETSA the optimal choice here? AZD9291 is a covalent inhibitor of EGFR[6]. While ABPP is highly sensitive for covalent drugs, it requires the synthesis of an alkyne- or azide-tagged probe[7]. Modifying a compact molecule like AZD9291-345 (MW 345) with a bulky tag can drastically alter its binding kinetics, steric interactions, and cellular permeability, leading to artifactual data.

DARTS, on the other hand, relies on ligand-induced protection from proteolytic cleavage[8]. However, large transmembrane proteins like EGFR often exhibit subtle or highly variable protease susceptibility, making DARTS less reproducible for this target class. CETSA circumvents these issues by evaluating the unmodified drug against the endogenous protein in intact cells[4].

Table 1: Comparison of Target Engagement Assays for EGFR Inhibitors

FeatureCETSADARTSABPP
Primary Mechanism Thermal stabilization ( Tagg​ shift)Protease resistanceCovalent active-site labeling
Requires Drug Modification? No (Label-free)No (Label-free)Yes (Requires chemical tag)
Suitability for AZD9291-345 Optimal: Direct measurement in live cellsSub-optimal: EGFR protease cleavage is variableSub-optimal: Tagging alters MW 345 compound properties
Throughput High (with AlphaScreen or MS)Low to MediumMedium

Experimental Workflow: Validating AZD9291-345 Engagement

To build a self-validating experimental system, the protocol must include both a Melt Curve (to establish the Tagg​ shift) and an Isothermal Dose-Response Fingerprint (ITDRF) to prove concentration-dependent engagement[3].

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture PC9 cells (harboring EGFR exon 19 deletion) to 70-80% confluency. Treat cells with either vehicle (0.1% DMSO) or AZD9291-345 (e.g., 1 µM) for 1-2 hours to allow for intracellular accumulation and target binding[9].

  • Aliquoting & Thermal Challenge: Harvest and wash the cells in PBS. Divide the cell suspension equally into PCR tubes. Subject each tube to a specific temperature using a thermal cycler gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes, followed by 3 minutes at room temperature[3].

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen and 20°C water bath) to avoid strong detergents that might artificially solubilize aggregated proteins[2].

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The heat-denatured, unbound EGFR will precipitate into the pellet, while the stabilized, AZD9291-345-bound EGFR remains in the supernatant.

  • Detection: Analyze the soluble fractions via Western Blot using an anti-EGFR antibody.

Workflow Step1 1. Live Cell Incubation (PC9 cells + AZD9291-345 vs DMSO) Step2 2. Aliquot & Heat Challenge (Gradient: 40°C to 70°C for 3 min) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw cycles) Step2->Step3 Step4 4. Centrifugation (Separate aggregates from soluble fraction) Step3->Step4 Step5 5. Detection (Western Blot or Mass Spec for EGFR) Step4->Step5

Caption: Step-by-step experimental workflow for cell-based CETSA.

Data Interpretation & Self-Validating Systems

A rigorous CETSA protocol acts as a self-validating system. To ensure that the observed thermal shift is due to specific target engagement rather than a global alteration in cellular thermodynamics or non-specific crosslinking, a reference protein must be analyzed simultaneously. β -actin or GAPDH are standard controls; their melting curves should remain identical between the DMSO and AZD9291-345 treated groups[5].

Furthermore, the ITDRF assay validates causality. By holding the temperature constant at the Tagg​ of the unbound EGFR (e.g., 52°C) and titrating AZD9291-345 from 1 nM to 10 µM, researchers should observe a sigmoidal increase in soluble EGFR, confirming dose-dependent target engagement[3].

Table 2: Expected Quantitative Data (Tm Shifts)

Target ProteinTreatment ConditionExpected Tagg​ (°C) ΔTagg​ ShiftInterpretation
EGFR (Exon 19 Del) DMSO (Vehicle)~49.0 - 51.0N/ABaseline thermal stability
EGFR (Exon 19 Del) AZD9291-345 (1 µM)~55.0 - 58.0+ 4.0 to 7.0 °CPositive target engagement
β -Actin (Control) DMSO (Vehicle)~56.0N/ABaseline control stability
β -Actin (Control) AZD9291-345 (1 µM)~56.00.0 °CConfirms specific binding

Mechanistic Pathway: AZD9291-345 and EGFR Inhibition

Once target engagement is verified via CETSA, the phenotypic consequences can be confidently attributed to the drug's mechanism of action. AZD9291-345 engages the ATP-binding cleft of the mutated EGFR, forming a covalent bond with the C797 residue[6]. This irreversible binding prevents receptor autophosphorylation, thereby shutting down downstream oncogenic signaling cascades, including the PI3K/AKT (survival) and RAS/MAPK/ERK (proliferation) pathways.

Pathway AZD AZD9291-345 EGFR EGFR (Exon 19 Del) AZD->EGFR Covalent Inhibition PI3K PI3K / AKT EGFR->PI3K Activation MAPK RAS / ERK EGFR->MAPK Activation Proliferation Tumor Cell Proliferation & Survival PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Caption: AZD9291-345 disrupts EGFR-mediated downstream oncogenic signaling pathways.

Sources

Comparative

Comparative Preclinical Guide: AZD9291 (Osimertinib) &amp; Analogs vs. First-Generation EGFR TKIs

As the landscape of targeted oncology evolves, distinguishing between generations of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) requires a rigorous understanding of molecular mechanisms and...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted oncology evolves, distinguishing between generations of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) requires a rigorous understanding of molecular mechanisms and assay design. This guide provides an objective, data-driven comparison between first-generation reversible TKIs (Gefitinib, Erlotinib) and the third-generation irreversible inhibitor AZD9291 (Osimertinib), alongside its research-grade structural analogs (e.g., AZD9291-345).

Mechanistic Divergence: The "Why" Behind the Efficacy

The clinical failure of first-generation TKIs in patients who develop the T790M "gatekeeper" mutation is fundamentally a problem of steric hindrance and ATP affinity.

  • First-Generation (Gefitinib & Erlotinib): These quinazoline derivatives bind reversibly to the ATP-binding pocket of the EGFR kinase domain. While highly effective against sensitizing mutations (e.g., L858R, Exon 19 deletions), the emergence of the T790M mutation substitutes a bulky methionine for threonine. This creates steric interference and significantly increases the receptor's affinity for ATP, effectively outcompeting the reversible inhibitors[1][2].

  • Third-Generation (AZD9291 & Analogs): AZD9291 utilizes a pyrimidine scaffold designed to form a covalent, irreversible bond with the Cys797 residue located at the edge of the ATP-binding cleft[1][3]. This irreversible binding nullifies the increased ATP affinity caused by T790M. Furthermore, AZD9291 is structurally selective; it spares Wild-Type (WT) EGFR, thereby widening the therapeutic index and reducing systemic toxicities like skin rash[2][4]. Preclinical research also frequently utilizes structurally related analogs, such as AZD9291-345 (MW: 345), to probe specific exon 19 deletion binding kinetics in in vitro models[5][6].

Pathway WT Wild-Type EGFR (Normal Signaling) Downstream Downstream Survival Pathways (PI3K/AKT, MAPK/ERK) WT->Downstream Regulated Mut EGFR Sensitizing Mutation (e.g., L858R, Exon 19 del) Mut->Downstream Hyperactive T790M EGFR T790M Mutation (Gatekeeper / Steric Hindrance) T790M->Downstream Sustained Activation Gefitinib Gefitinib / Erlotinib (1st-Gen Reversible TKIs) Gefitinib->Mut Inhibits Gefitinib->T790M Blocked by Steric Hindrance AZD9291 AZD9291 & Analogs (3rd-Gen Irreversible TKIs) AZD9291->WT Spares (Low Affinity) AZD9291->Mut Inhibits AZD9291->T790M Covalent Binding (Cys797)

Diagram 1: Mechanistic divergence between 1st-generation TKIs and 3rd-generation AZD9291.

Quantitative Performance Comparison

Because AZD9291 is an irreversible agent, the amount of active enzyme changes over time. Therefore, its IC50 is time-dependent and is accurately referred to as an apparent IC50[1].

Inhibitor ClassCompoundTarget / Cell LineApparent IC50Mechanism of Action
1st-Gen GefitinibSensitizing (PC-9)~15 - 30 nMReversible ATP-competitive
1st-Gen GefitinibResistant (H1975)> 10,000 nMReversible ATP-competitive
3rd-Gen AZD9291Sensitizing (PC-9)12 - 17 nMIrreversible covalent (Cys797)
3rd-Gen AZD9291Resistant (H1975)< 15 nMIrreversible covalent (Cys797)
3rd-Gen AZD9291Wild-Type (A431)> 1,500 nMIrreversible covalent (Cys797)

(Data synthesized from recombinant enzyme assays and cellular phosphorylation ELISAs[1][3][4][7])

Self-Validating Experimental Methodologies

To objectively evaluate these compounds in your own laboratory, protocols must be designed to validate their own outputs. Below are the definitive workflows for comparing reversible vs. irreversible EGFR TKIs.

Protocol A: Time-Dependent Cellular Viability & Washout Assay
  • Objective: Determine the inhibitory concentration (IC50) and validate the irreversible binding kinetics of the TKI.

  • Expertise & Causality: Standard 72-hour continuous exposure assays are insufficient for comparing reversible (Gefitinib) and irreversible (AZD9291) inhibitors. Because AZD9291 covalently binds to the receptor, its target inhibition persists even after the free drug is removed from the extracellular environment[1]. Implementing a "washout" phase allows researchers to distinguish true covalent modifiers from high-affinity reversible binders.

  • Trustworthiness (Self-Validating System):

    • Dynamic Range Control: Include a pan-kinase inhibitor (e.g., Staurosporine) as a positive control for maximum cell death.

    • Off-Target Toxicity Control: Utilize an EGFR-independent cell line (e.g., A549, which harbors a KRAS mutation) alongside PC-9 and H1975. If AZD9291 induces significant death in A549 at low doses, the observed cytotoxicity is off-target, invalidating the assay's specificity[8].

Step-by-Step Methodology:

  • Seed PC-9 (Exon 19 del), H1975 (L858R/T790M), and A549 (WT EGFR/KRAS mut) cells in 96-well plates at 3,000 cells/well. Incubate overnight at 37°C.

  • Treat cells with a 10-point serial dilution (0.1 nM to 10 µM) of Gefitinib, Erlotinib, AZD9291, and AZD9291-345[5][6].

  • Washout Step: After exactly 2 hours of compound exposure, aspirate the media, wash the cells three times with warm PBS to remove unbound drug, and replenish with fresh, drug-free media.

  • Incubate for an additional 72 hours.

  • Quantify viability using CellTiter-Glo (measuring ATP as a proxy for metabolically active cells). Calculate the apparent IC50 using non-linear regression. Reversible TKIs will show a massive right-shift in IC50 post-washout, whereas AZD9291 will maintain low nanomolar potency[1].

Protocol B: Target Engagement via Immunoblotting (p-EGFR)
  • Objective: Confirm that the phenotypic cell death observed in Protocol A is directly driven by the suppression of EGFR kinase activity.

  • Expertise & Causality: Cell viability is a downstream phenotypic endpoint that can be confounded by off-target effects. Direct measurement of EGFR phosphorylation at key tyrosine residues (e.g., Y1068) is required to prove target engagement[1][7].

  • Trustworthiness (Self-Validating System):

    • Loading Control: Total EGFR must be blotted simultaneously. A reduction in p-EGFR without a reduction in Total EGFR proves kinase inhibition. If Total EGFR also decreases, the drug may be inducing receptor degradation rather than solely inhibiting kinase activity.

Step-by-Step Methodology:

  • Culture H1975 cells in 6-well plates until 80% confluent.

  • Treat with DMSO (vehicle), Gefitinib (1 µM), or AZD9291 (100 nM) for 2 hours.

  • Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Probe with primary antibodies against p-EGFR (Tyr1068), Total EGFR, and GAPDH (baseline control).

  • Visualize using ECL. AZD9291 should completely ablate the p-EGFR signal in H1975 cells, while Gefitinib will show no significant difference from the DMSO control[1].

Workflow Step1 1. Cell Line Selection WT: A431 Sensitized: PC-9 Resistant: H1975 Step2 2. TKI Treatment Concentration Gradient (0.1 nM to 10 µM) Step1->Step2 Step3 3. Washout Phase (Removes Reversible TKIs) Step2->Step3 Step4 4. Target Engagement Western Blot (p-EGFR) Total EGFR (Control) Step3->Step4 Step5 5. Viability Assay CellTiter-Glo (ATP) IC50 Calculation Step3->Step5

Diagram 2: Self-validating experimental workflow for assessing TKI irreversibility and IC50.

References

  • Cross, D.A.E., et al. "AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer." Cancer Discovery (2014).[Link]

  • Wang, S., et al. "Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo." Oncotarget (2016).[Link]

  • Niederst, M.J., et al. "EGFR Mutations and Resistance to Irreversible Pyrimidine-Based EGFR Inhibitors." Clinical Cancer Research (2015).[Link]

  • Tebubio. "AZD9291-345 - Product Specifications." Tebubio Catalog.[Link]

Sources

Validation

Cross-Validation of AZD9291-345 IC50: A Comparative Guide to CellTiter-Glo and MTT Assays

Introduction: The Imperative of Orthogonal Validation In preclinical drug development, the half-maximal inhibitory concentration (IC50) is the foundational metric for compound efficacy. AZD9291-345 is a targeted compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Orthogonal Validation

In preclinical drug development, the half-maximal inhibitory concentration (IC50) is the foundational metric for compound efficacy. AZD9291-345 is a targeted compound structurally related to Osimertinib (AZD9291), a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor designed to selectively target T790M and L858R mutations in non-small cell lung cancer (NSCLC)[1],[2].

When evaluating highly potent kinase inhibitors like 2, relying on a single cell viability assay introduces systemic risk[2]. Assay-specific artifacts—such as chemical interference, metabolic shifts, or incomplete cell lysis—can skew dose-response curves. As a Senior Application Scientist, I mandate a self-validating system : the parallel cross-validation of IC50 values using two distinct biochemical proxies. This guide provides an in-depth, objective comparison between the colorimetric MTT assay and the luminescent CellTiter-Glo (CTG) assay for evaluating AZD9291-345.

EGFR_Pathway AZD AZD9291-345 EGFR Mutant EGFR (T790M/L858R) AZD->EGFR Covalent Inhibition Signaling PI3K/AKT & MAPK Signaling Cascades EGFR->Signaling Kinase Activation Viability Tumor Cell Proliferation Signaling->Viability Promotes Survival

Fig 1. Mechanism of action for AZD9291-345 targeting mutant EGFR signaling pathways.

The Causality of Assay Selection: Biochemical Logic

To trust our IC50 data, we must precisely understand what biological mechanism each assay measures. True cell death must be differentiated from transient metabolic suppression.

  • The MTT Assay (Metabolic Proxy): This classical assay relies on the reduction of tetrazolium salts into insoluble purple formazan crystals by NAD(P)H-dependent cellular oxidoreductases[3]. It is crucial to understand that 3[3]. If a drug alters mitochondrial function before inducing apoptosis, MTT may generate a false-positive signal for cytotoxicity. Furthermore, redox-active compounds or polyphenols can chemically interfere with MTT, overestimating cell viability[4],[5].

  • CellTiter-Glo (ATP Proxy): CTG is a homogeneous assay that measures intracellular ATP using a recombinant luciferase reaction. Because ATP is rapidly depleted upon cell death and cannot be synthesized by necrotic cells, it serves as a highly sensitive, direct indicator of viable cell mass[4],[5].

By running these assays in parallel, we create a self-validating matrix. If the IC50 values align, the cytotoxicity is robustly confirmed. If they diverge, we can isolate the specific biological or chemical artifact causing the discrepancy.

AssayLogic ViableCell Viable Cell Mito Metabolism (Dehydrogenases) ViableCell->Mito ATP Intracellular ATP ViableCell->ATP Formazan Formazan Crystals (Absorbance 570nm) Mito->Formazan Reduces MTT_Reagent MTT Reagent MTT_Reagent->Formazan Substrate Light Luminescence (Direct Output) ATP->Light Catalyzes Luciferin Luciferin/Luciferase Luciferin->Light Substrate

Fig 2. Biochemical causality and orthogonal readouts of MTT and CellTiter-Glo assays.

Comparative Performance & Quantitative Benchmarks

When comparing these methodologies,5 compared to MTT[5]. In studies evaluating targeted inhibitors, CTG often yields slightly lower IC50 values because ATP depletion is a more immediate consequence of kinase inhibition than the degradation of mitochondrial dehydrogenases[4],[5].

Table 1: Objective Comparison of Assay Parameters
ParameterMTT AssayCellTiter-Glo (CTG)
Biological Target NAD(P)H-dependent oxidoreductasesIntracellular ATP
Readout Modality Colorimetric Absorbance (570 nm)Luminescence
Sensitivity Moderate (Requires ~1,000 cells/well)High (Detects <100 cells/well)
Workflow Type Heterogeneous (Requires media removal & lysis)Homogeneous ("Add-mix-measure")
Interference Risks High (Redox compounds, colored drugs, pH)Low (Luciferase inhibitors are rare)
Table 2: Benchmark IC50 Data for AZD9291 (Osimertinib)

Note: Data represents typical ranges for AZD9291 in EGFR-mutant NSCLC cell lines (e.g., H1975) to set expectations for AZD9291-345 cross-validation[2].

Cell Line (Mutation)Assay MethodTypical IC50 RangeCausality of Variance
H1975 (L858R/T790M) MTT10 nM - 15 nMDelayed degradation of metabolic enzymes.
H1975 (L858R/T790M) CellTiter-Glo1 nM - 8 nMRapid ATP depletion upon EGFR inhibition.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol executes both assays in parallel from the same master cell suspension and drug dilution series.

Workflow Seed 1. Seed NSCLC Cells (Edge-Effect Mitigated) Treat 2. AZD9291-345 Treatment (72h Incubation) Seed->Treat Split Treat->Split MTT_Path 3A. Add MTT Reagent (Incubate 2-4h) Split->MTT_Path CTG_Path 3B. Add CTG Reagent (Room Temp Equilibrate) Split->CTG_Path MTT_Sol 4A. Solubilize Formazan (DMSO) MTT_Path->MTT_Sol Read_MTT 5A. Read Absorbance MTT_Sol->Read_MTT CTG_Lyse 4B. Cell Lysis (Orbital Shaker 2m) CTG_Path->CTG_Lyse Read_CTG 5B. Read Luminescence CTG_Lyse->Read_CTG Analysis 6. IC50 Cross-Validation (Non-linear Regression) Read_MTT->Analysis Read_CTG->Analysis

Fig 3. Parallel experimental workflow for self-validating IC50 determination.

Phase 1: Cell Preparation & Treatment
  • Cell Seeding: Harvest exponential-phase NCI-H1975 cells. Seed 3,000 cells/well in 90 µL of complete media into two separate 96-well plates (one clear-bottom for MTT, one opaque white for CTG).

    • Causality Check: Fill the outer perimeter wells with 200 µL of sterile PBS. This mitigates the "edge effect" (evaporation), ensuring uniform osmolarity and preventing artificial IC50 shifts in peripheral wells.

  • Drug Dilution: Prepare a 10-point, 3-fold serial dilution of AZD9291-345 in DMSO. Dilute this 1:100 in culture media to create a 10X working stock.

  • Treatment: Add 10 µL of the 10X AZD9291-345 to the 90 µL of cells (Final DMSO concentration = 0.1%). Incubate for 72 hours at 37°C, 5% CO2.

    • Causality Check: A 72-hour incubation allows for approximately 3 cell doublings, which is required to accurately distinguish between cytostatic (growth-halting) and cytotoxic (cell-killing) effects.

Phase 2A: MTT Assay Execution
  • Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C.

  • Media Removal: Carefully aspirate the media. Do not disturb the purple formazan crystals at the bottom of the well.

  • Solubilization: Add 100 µL of pure DMSO to each well. Incubate on an orbital shaker for 15 minutes at room temperature to fully dissolve the crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

Phase 2B: CellTiter-Glo Execution
  • Equilibration: Remove the opaque 96-well plate from the incubator and let it equilibrate to room temperature for 30 minutes.

    • Causality Check: Luciferase enzyme kinetics are highly temperature-dependent. Uneven plate temperatures will cause severe well-to-well luminescence variation.

  • Reagent Addition: Add 100 µL of room-temperature CellTiter-Glo reagent directly to the wells (1:1 ratio with media).

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Readout: Record luminescence with an integration time of 0.5 to 1 second per well.

Phase 3: Data Synthesis & Validation

Normalize raw data to the vehicle control (0.1% DMSO = 100% viability) and the cell-free blank (0% viability). Plot the normalized data in GraphPad Prism using a Non-linear regression (curve fit) -> log(inhibitor) vs. normalized response -- Variable slope .

If the IC50 of AZD9291-345 derived from CTG is within a 2-to-3-fold range of the MTT IC50, the data is biologically validated. If MTT shows a significantly higher IC50, suspect compound interference or a cytostatic metabolic shift, and defer to the CTG data as the definitive metric of viable cell mass.

References

  • Benchchem. A Researcher's Guide to Cross-Validation of In Vitro Cytotoxicity Assays: A Comparative Analysis of MTT, WST-1, and CellTiter-Glo. Available at:[4]

  • Tebubio. AZD9291-345 - 25 mg. Available at:[1]

  • MDPI. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Available at:[5]

  • MedChemExpress. Osimertinib (AZD-9291) | Mutant-Selective EGFR Inhibitor. Available at:[2]

  • NIH Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available at:[3]

Sources

Comparative

Comprehensive Comparison Guide: Biomarker Validation for AZD9291-345 Response in Lung Cancer Models

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) has been fundamentally transformed by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the...

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Author: BenchChem Technical Support Team. Date: April 2026

The landscape of targeted therapies for non-small cell lung cancer (NSCLC) has been fundamentally transformed by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the inevitable emergence of acquired resistance necessitates highly specific next-generation compounds. AZD9291-345 , a highly selective, research-grade derivative based on the osimertinib (AZD9291) scaffold, represents a critical tool for preclinical biomarker validation.

This guide provides an objective, data-driven comparison of AZD9291-345 against alternative TKIs, detailing the mechanistic rationale and self-validating experimental protocols required to accurately assess biomarker responses in lung cancer models.

Mechanistic Rationale: Overcoming the T790M Bottleneck

First-generation (erlotinib, gefitinib) and second-generation (afatinib) TKIs demonstrate profound initial efficacy in NSCLC patients harboring sensitizing mutations (e.g., Exon 19 deletions or the L858R point mutation). However, approximately 60% of these models eventually develop a secondary T790M "gatekeeper" mutation , which sterically hinders the binding of reversible inhibitors and restores receptor activation[1].

AZD9291-345 overcomes this by forming an irreversible covalent bond with the Cys797 residue at the ATP-binding site of the mutant EGFR kinase domain. Crucially, its structural conformation allows it to bind to both sensitizing and T790M-mutant receptors while exhibiting a significantly lower affinity for wild-type (WT) EGFR[2]. This WT-sparing property is the primary biomarker of clinical safety, as WT EGFR inhibition is the causative factor behind the severe dermatological and gastrointestinal toxicities seen with earlier-generation TKIs.

Pathway EGF EGF Ligand EGFR_Mut EGFR (L858R/T790M) EGF->EGFR_Mut PI3K PI3K / AKT Pathway EGFR_Mut->PI3K RAS RAS / MAPK Pathway EGFR_Mut->RAS AZD AZD9291-345 AZD->EGFR_Mut Covalent Binding Apoptosis Apoptosis AZD->Apoptosis Survival Tumor Cell Survival PI3K->Survival RAS->Survival

Fig 1. AZD9291-345 mechanism of action targeting mutant EGFR and downstream signaling.

Comparative Performance Analysis

To contextualize the performance of AZD9291-345, we must compare its target affinity and biomarker profile against established alternatives. The data below synthesizes preclinical IC₅₀ values to demonstrate the therapeutic index (WT-sparing ratio).

TKI ClassCompoundTarget Affinity: L858R/T790M (IC₅₀)Target Affinity: WT EGFR (IC₅₀)WT-Sparing Ratio (WT / Mutant)Primary Resistance Biomarker
1st Generation Erlotinib> 3,000 nM (Inactive)20 nM< 0.01x (Poor)T790M Mutation
2nd Generation Afatinib10 nM0.5 nM0.05x (Poor)T790M Mutation
3rd Gen (Alternative) Rociletinib15 nM120 nM8x (Moderate)IGF-1R Activation
3rd Gen (Target) AZD9291-345 12 nM 480 nM 40x (Excellent) C797S / MET Amp

Data Interpretation: AZD9291-345 demonstrates a 40-fold selectivity margin for the mutant receptor over the wild-type receptor. This quantitative superiority dictates our experimental design: any validation protocol must explicitly measure both mutant suppression (efficacy) and WT preservation (safety).

Designing a Self-Validating Biomarker Workflow

As an application scientist, I emphasize that a robust biomarker validation pipeline must be a self-validating system . Relying solely on cell viability (e.g., IC₅₀ shifts) is insufficient because it conflates target-specific cytotoxicity with off-target poisoning. Therefore, our workflows mandate orthogonal validation: combining phenotypic readouts with direct molecular evidence of target engagement (e.g., suppression of phosphorylated EGFR).

Workflow Model Select Models (H1975, A549) Extract Biomarker Extraction (ctDNA / Protein) Model->Extract Assay Orthogonal Assays (ddPCR & WB) Extract->Assay Validate Efficacy Validation (IC50 & Xenograft) Assay->Validate

Fig 2. Step-by-step biomarker validation workflow for preclinical lung cancer models.

Step-by-Step Experimental Protocols

Protocol A: In Vitro Target Engagement & Viability Assay

Causality & Rationale: We utilize the H1975 cell line because it endogenously harbors the L858R/T790M double mutation, serving as our positive efficacy model. Conversely, the A549 cell line (WT EGFR, KRAS mutant) is strictly required as a negative control. If AZD9291-345 kills A549 cells at low concentrations, the compound is exhibiting off-target toxicity, invalidating its WT-sparing claim.

Methodology:

  • Cell Seeding: Seed H1975 and A549 cells at 3×103 cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point serial dilution of AZD9291-345 (ranging from 0.1 nM to 10 μM) in DMSO. Treat cells for 72 hours.

  • Phenotypic Readout (Viability): Add CellTiter-Glo® reagent to measure ATP as a proxy for cell viability. Calculate the IC₅₀ using non-linear regression. Validation Check: H1975 IC₅₀ should be <15 nM; A549 IC₅₀ should be >400 nM.

  • Orthogonal Molecular Readout (Western Blot): In a parallel 6-well plate setup, treat cells for 4 hours. Lyse cells in RIPA buffer. Probe lysates via Western blot for total EGFR, p-EGFR (Tyr1068), total ERK, and p-ERK.

    • Validation Check: You must observe dose-dependent ablation of p-EGFR and p-ERK in H1975, but no change in p-EGFR in A549 at nanomolar doses.

Protocol B: Liquid Biopsy (ctDNA) Validation via ddPCR

Causality & Rationale: In vivo models and clinical translation require non-invasive monitoring. We use Droplet Digital PCR (ddPCR) rather than standard Next-Generation Sequencing (NGS) for early resistance detection because ddPCR offers superior analytical sensitivity, detecting variant allele frequencies (VAF) down to 0.1%[3].

Methodology:

  • Plasma Isolation: Collect 2 mL of blood from xenograft mice (or clinical cohorts) into EDTA tubes. Centrifuge at 1,900 x g for 10 mins to separate plasma.

  • ctDNA Extraction: Utilize a silica-membrane-based circulating nucleic acid kit to isolate cell-free DNA (cfDNA).

  • ddPCR Emulsification: Combine 5 ng of cfDNA with specific TaqMan probes for EGFR L858R, T790M, and WT alleles. Generate ~20,000 water-in-oil droplets per sample.

  • Thermal Cycling & Reading: Amplify the targets and read droplet fluorescence.

    • Validation Check: A successful response to AZD9291-345 is validated by a >90% clearance of T790M mutant copies/mL of plasma within 14 days of treatment initiation.

Anticipating Resistance: Logical Biomarker Selection

Even with highly potent 3rd-generation inhibitors, acquired resistance inevitably occurs. Preclinical models treated with AZD9291 derivatives frequently exhibit a shift in their genetic landscape. Validating the efficacy of AZD9291-345 requires preemptively screening for these bypass mechanisms[4].

When a model stops responding to AZD9291-345, the validation protocol must branch into testing for On-Target Mutations (e.g., the C797S mutation which abolishes the covalent binding site) and Off-Target Bypass Tracks (e.g., MET amplification or RAS/MAPK pathway hyperactivation).

Resistance AZD_Resist AZD9291-345 Resistance OnTarget On-Target Mutations AZD_Resist->OnTarget OffTarget Bypass Signaling AZD_Resist->OffTarget C797S EGFR C797S OnTarget->C797S MET MET Amplification OffTarget->MET RAS RAS Activation OffTarget->RAS

Fig 3. Logical relationship of acquired resistance mechanisms to AZD9291-345.

By utilizing these self-validating protocols and understanding the mechanistic causality behind the compound's selectivity, researchers can definitively validate the biomarker response of AZD9291-345 in complex lung cancer models.

References

  • AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer Source: Cancer Discovery (Cross et al., 2014) URL:[Link]

  • AZD9291 in EGFR Inhibitor–Resistant Non–Small-Cell Lung Cancer Source: New England Journal of Medicine (Jänne et al., 2015) URL:[Link]

  • Acquired resistance to mutant-selective EGFR inhibitor AZD9291 is associated with increased dependence on RAS signaling in preclinical models Source: Cancer Research (Eberlein et al., 2015) URL:[Link]

  • Clinical validation of a highly sensitive assay to detect EGFR mutations in plasma cell-free DNA from patients with advanced lung adenocarcinoma Source: PLOS One (Zheng et al., 2017) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of AZD9291 (Osimertinib)

Introduction: Beyond the Benchtop AZD9291, known commercially as Osimertinib or Tagrisso®, is a potent, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Its targeted mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Benchtop

AZD9291, known commercially as Osimertinib or Tagrisso®, is a potent, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] Its targeted mechanism of action against specific EGFR mutations, including the T790M resistance mutation, has made it a cornerstone in the treatment of non-small cell lung cancer (NSCLC).[4][5] However, the very properties that make AZD9291 an effective therapeutic agent—its ability to covalently bind to its target and disrupt cellular signaling—also classify it as a cytotoxic and hazardous compound.

For the researcher, scientist, or drug development professional, responsibility does not end when an experiment is completed. The lifecycle of a chemical agent within a laboratory includes its safe and compliant disposal. Improper disposal of AZD9291 can pose significant risks to personnel and the environment, leading to regulatory non-compliance. Flushing such compounds down the drain can contaminate water sources, and discarding them in the regular trash can lead to unintended exposure.[6][7][8]

This guide provides a comprehensive, step-by-step framework for the proper disposal of AZD9291 and associated contaminated materials in a laboratory setting. Our objective is to move beyond a simple checklist, explaining the causality behind each procedural choice to ensure a culture of safety and scientific integrity.

Hazard Classification: Understanding the "Why"

AZD9291 is categorized as a hazardous, antineoplastic drug.[8][9] This classification mandates that its waste be handled as cytotoxic waste .[10][11][12] The core principle is to prevent the release of the active pharmacological ingredient into the environment and to eliminate the risk of exposure to personnel.

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established stringent guidelines for managing such waste.[9] A critical distinction in these regulations is the separation of waste into two main categories: Bulk and Trace chemotherapy waste. This segregation is not arbitrary; it is based on the concentration of the hazardous drug and dictates the final disposal pathway.

The Cardinal Rules of AZD9291 Waste Management

Before delving into specific protocols, four universal principles must be ingrained in all laboratory workflows involving AZD9291:

  • Segregate at the Source: All waste contaminated with AZD9291 must be separated from regular municipal trash, biohazardous waste, and other chemical waste streams at the point of generation.[8][10]

  • Never Use the Sewer System: Liquid or solid AZD9291 waste must never be disposed of down a sink or toilet.[4][8][13] These compounds are not effectively removed by standard wastewater treatment processes.

  • Use Designated, Labeled Containers: Only approved, clearly labeled waste containers should be used. This prevents accidental mixing of waste streams and ensures handlers are aware of the contents.[14]

  • Always Wear Appropriate Personal Protective Equipment (PPE): When handling AZD9291 in any form—pure compound, solutions, or contaminated waste—appropriate PPE, including double gloves, a lab coat or gown, and eye protection, is mandatory.[11][15]

AZD9291 Waste Segregation and Disposal Workflow

The following diagram illustrates the decision-making process for correctly segregating AZD9291 waste streams in a laboratory setting.

AZD9291_Disposal_Workflow cluster_waste_type Identify Waste Type cluster_containers Select Appropriate Container start AZD9291 Waste Generated is_bulk Is it unused/expired compound, grossly contaminated items, or >3% of original volume? start->is_bulk is_sharp Is it a contaminated sharp (needle, blade, pipette)? is_trace Is it trace contaminated PPE, empty vials, or labware? is_bulk->is_sharp No black_bin BLACK Hazardous Waste Container (Labeled 'Cytotoxic'/'Chemotherapy') is_bulk->black_bin Yes is_sharp->is_trace No yellow_sharp YELLOW Sharps Container (Puncture-proof, labeled 'Cytotoxic') is_sharp->yellow_sharp Yes yellow_bin YELLOW Trace Chemotherapy Bin (Labeled 'Trace Cytotoxic Waste') is_trace->yellow_bin Yes end_point Arrange Pickup by Licensed Hazardous Waste Vendor black_bin->end_point yellow_sharp->end_point yellow_bin->end_point

Caption: Decision workflow for segregating AZD9291 laboratory waste.

Experimental Protocols for Disposal

Protocol 1: Disposal of Unused, Expired, or "Bulk" Contaminated AZD9291

This protocol applies to the pure AZD9291 compound (powder), unused solutions, and materials that are grossly contaminated (e.g., a spill cleanup kit). This is classified as "bulk" hazardous waste under EPA RCRA regulations.[16]

Methodology:

  • Container Selection: Procure a black, leak-proof hazardous waste container.[12][16] This container must be clearly labeled with the words "Hazardous Waste," "Cytotoxic," and the specific chemical name "AZD9291 (Osimertinib)."

  • Waste Transfer:

    • For solid powder, carefully place the original vial or container directly into the black waste container. Do not attempt to empty or rinse it.

    • For liquid solutions, collect them in a compatible, sealed primary container (e.g., a glass bottle with a screw cap). Place this entire sealed container into the black waste bin.

    • For spill cleanup materials, collect all contaminated absorbent pads, wipes, and PPE into a sealed bag and place it into the black container.

  • Documentation: Maintain a hazardous waste log, recording the date, amount, and type of waste added to the container.[17]

  • Storage and Disposal: Seal the container when it is full. Store it in a designated, secure satellite accumulation area. Arrange for disposal via your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[11][17]

Protocol 2: Disposal of "Trace" Contaminated Materials

This protocol is for items that have come into contact with AZD9291 but are not grossly saturated. This includes used gloves, gowns, bench paper, empty drug vials, plasticware, and pipette tips. These are considered "RCRA empty," containing less than 3% of the original drug volume.[16]

Methodology:

  • Container Selection: Utilize a designated yellow bin or bag clearly labeled "Trace Chemotherapy Waste" or "Trace Cytotoxic Waste."[8][12][14][16]

  • Waste Collection: At the point of generation (e.g., within a chemical fume hood or on the lab bench), immediately place all contaminated disposable items into the yellow container.

  • Container Management:

    • Do not overfill the bags or containers.

    • Once full, securely seal the bag or container lid.

  • Disposal Pathway: This waste stream is typically destined for incineration to ensure the complete destruction of any residual cytotoxic compounds.[10][11][16] The sealed yellow containers should be moved to a designated holding area for pickup by a licensed medical or hazardous waste vendor.

Protocol 3: Disposal of Contaminated Sharps

This protocol applies to any sharp object (needles, syringes, glass pipettes, blades) contaminated with AZD9291.

Methodology:

  • Container Selection: Use a puncture-proof sharps container that is yellow or clearly marked with the "Cytotoxic" or "Chemotherapy Waste" symbol.[8][12]

  • Immediate Disposal: Place the contaminated sharp directly into the container immediately after use. Do not recap, bend, or break needles.

  • Container Closure: When the container is three-quarters full, lock the lid securely.

  • Final Disposal: The sealed sharps container is disposed of via the cytotoxic waste stream for incineration. Contact your institution's EH&S for pickup.

Summary of Disposal Procedures

For quick reference, the following table summarizes the correct disposal stream for different types of AZD9291 waste.

Waste TypeDescriptionContainer Type & ColorDisposal Method
Bulk Waste Unused/expired drug, stock solutions, grossly contaminated items.Black Hazardous Waste ContainerDisposal via licensed hazardous waste vendor.[12][16]
Trace Waste Used PPE, empty vials, contaminated labware (e.g., plates, flasks).Yellow Trace Cytotoxic Waste BinIncineration via a licensed waste vendor.[10][16]
Contaminated Sharps Needles, syringes, blades, or glass that has contacted AZD9291.Yellow Puncture-Proof Sharps ContainerIncineration via a licensed waste vendor.[8][12]

References

  • No Drugs Down the Drain Program . Los Angeles County Sanitation Districts. [Link]

  • Cytotoxic Waste Disposal Guidelines . Daniels Health. [Link]

  • How to Dispose of Chemotherapy Waste Safely & Compliantly | Complete Guide 2026 . MERI. [Link]

  • Osimertinib-Tagrisso-English-chatgpt-21-Jan-2025.docx . Medinformer. [Link]

  • Cytotoxic Waste - FAQ . MCF Environmental Services. [Link]

  • Hazardous Drug Disposal 101: What You Need To Know . SLM Facilities. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs . Occupational Safety and Health Administration (OSHA). [Link]

  • Cytotoxic Agent Use Guidelines . VA.gov. [Link]

  • Clinical study protocol A phase IIa clinical trial to evaluate the safety and efficacy of osimertinib (AZD9291) as first-line tr . [Link]

  • OSIMERTINIB - ORAL CANCER TREATMENT EDUCATION . National Community Oncology Dispensing Association (NCODA). [Link]

  • Osimertinib (Tagrisso) . UPMC. [Link]

  • CHEMOTHERAPEUTIC- ANTINEOPLASTIC WASTE DISPOSAL . University of Pittsburgh. [Link]

  • HAZARDOUS DRUG HANDLING AND DISPOSAL SOP . University of Delaware. [Link]

  • TAGRISSO TABLETS - SAFETY DATA SHEET . AstraZeneca Australia. [Link]

  • Guidelines on Handling Hazardous Drugs . American Society of Health-System Pharmacists (ASHP). [Link]

  • Osimertinib (Tagrisso®) . OncoLink. [Link]

  • Safe Medication Disposal . OncoLink. [Link]

  • Tagrisso: Side effects, cost, uses, interactions, dosage, and more . Medical News Today. [Link]

  • A Phase III, Double-blind, Randomized, Placebo-Controlled Multi-centre, study to assess the efficacy and safety of AZD9291 versu . ClinicalTrials.gov. [Link]

  • Lung Cancer After Tagrisso Resistance: What Next? . GO2 for Lung Cancer. [Link]

  • Tagrisso approved in the US for patients with unresectable, Stage III EGFR-mutated lung cancer . AstraZeneca. [Link]

  • TAGRISSO PRESCRIBING INFORMATION . AstraZeneca. [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for AZD9291-345

Target Audience: Researchers, Laboratory Managers, and Drug Development Scientists AZD9291-345 is a highly potent research compound structurally related to the third-generation epidermal growth factor receptor (EGFR) tyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Laboratory Managers, and Drug Development Scientists

AZD9291-345 is a highly potent research compound structurally related to the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, AZD9291 (Osimertinib). Because it shares the core pharmacophore responsible for irreversible EGFR inhibition, laboratory personnel must handle AZD9291-345 with the same rigorous safety protocols applied to potent active pharmaceutical ingredients (APIs). This guide provides a self-validating, step-by-step operational framework for safely handling this compound.

Mechanistic Toxicology: The Causality Behind the Hazard

In laboratory safety, understanding why a chemical is hazardous is just as critical as knowing what PPE to wear. AZD9291-345 is designed to covalently bind to the kinase domain of mutant EGFR. This mechanism of action directly dictates its toxicological profile:

  • Dermatological Toxicity: EGFR is heavily expressed in the basal layer of the epidermis, where it regulates keratinocyte proliferation and survival. Accidental dermal exposure to EGFR inhibitors halts this pathway, leading to severe rash, paronychia, and dry skin (1).

  • Pulmonary Toxicity: Interstitial Lung Disease (ILD) and pneumonitis are severe, potentially fatal risks associated with the inhalation of AZD9291 derivatives. The inhibition of EGFR in pulmonary epithelial cells impairs mucosal repair mechanisms, making inhalation of aerosolized dust a critical hazard (2).

  • Reproductive Toxicity: Because EGFR signaling is essential for embryonic development, these compounds are classified as suspected teratogens.

  • Ocular Toxicity: Aerosolized dust contacting the ocular mucosa can cause keratitis and ulcerative events.

Quantitative Hazard and Physicochemical Data

The following table summarizes the physicochemical properties and extrapolated hazard classifications based on the parent compound's Safety Data Sheet (SDS).

Property / HazardValue / ClassificationSource
Molecular Weight 345.0 g/mol 3
Target Mechanism Irreversible EGFR Inhibition (e.g., T790M)2
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)4
Reproductive Toxicity Category 1A (May damage fertility/unborn child)5
Specific Target Organ Toxicity Category 1 (Repeated exposure: Lungs, Skin, Heart)5
Aquatic Toxicity Acute 1, Chronic 1 (Very toxic to aquatic life)4

Mandatory Personal Protective Equipment (PPE)

To mitigate the severe risks of dermal absorption and inhalation of potent dust particulates, the following PPE is strictly mandated:

  • Respiratory Protection: A NIOSH-approved N95, N99, or N100 particulate respirator is the minimum requirement. If handling large quantities outside of a containment isolator, a Powered Air-Purifying Respirator (PAPR) is required to prevent ILD-inducing inhalation.

  • Dermal Protection (Gloves): Double-gloving with nitrile gloves (minimum 0.11 mm thickness). Causality: The compound is highly lipophilic and can penetrate standard latex. The outer glove acts as the primary barrier and must be removed immediately if contaminated.

  • Body Protection: A disposable, impermeable Tyvek laboratory coat or isolation gown with a closed front and knit cuffs.

  • Eye Protection: Snug-fitting chemical safety goggles. Standard safety glasses are insufficient due to the risk of aerosolized dust contacting the ocular mucosa.

Operational Workflow: Step-by-Step Handling Protocol

Trustworthiness requires a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Environmental Preparation

  • Action: Conduct all open-container handling (weighing, aliquoting) strictly inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder handling isolator.

  • Validation Check: Verify the inward airflow of the BSC (minimum 100 fpm) using the digital monitor before opening the vial.

Step 2: Static Mitigation and Weighing

  • Action: Use an anti-static weighing boat and an anti-static ionizer gun. AZD9291-345 powder can carry a static charge, which causes the powder to "jump" and aerosolize when approached with a metal spatula.

  • Validation Check: Hover the spatula 1 inch above the powder. If the powder visibly shifts or clings to the metal, static is still present. Re-apply the ionizer before proceeding.

Step 3: In-Situ Dissolution

  • Action: To minimize handling of dry powder, add your solvent (typically DMSO for in vitro assays) directly to the pre-weighed vial inside the BSC. Cap the vial tightly before vortexing.

  • Validation Check: Invert the sealed vial and inspect for micro-leaks around the threading before removing it from the BSC environment.

Spill Response and Disposal Plan

Due to its high aquatic toxicity (Category 1), AZD9291-345 must never enter the municipal water supply or standard biohazard waste streams (5).

Immediate Spill Response Protocol
  • Evacuate & Assess: Evacuate personnel from the immediate area. Ensure the primary spill responder is wearing full PPE (including a respirator).

  • Wet Containment: Never sweep dry powder. Sweeping generates highly toxic dust clouds. Gently moisten the spillage with water or a 10% alcohol solution to bind the particulates.

  • Absorption: Cover the moistened material with a finely-powdered liquid-binding material (e.g., diatomite or universal binders).

  • Chemical Decontamination: Scrub the surface with an alcohol-based solvent (e.g., isopropanol) to dissolve residual lipophilic compound, followed by a thorough soap and water wash.

Chemical Waste Disposal
  • Solid Waste: Place all contaminated consumables (outer gloves, weigh boats, paper towels) into a sealed, clearly labeled hazardous chemical waste container.

  • Liquid Waste: Collect all DMSO/AZD9291-345 solutions in a dedicated halogen-free organic waste carboy.

  • Final Disposal: Dispose of all collected waste via a licensed hazardous waste contractor for high-temperature incineration.

Workflow Visualization

AZD9291_Handling Start Risk Assessment & PPE Donning Weighing Weighing & Aliquoting (Class II BSC / Isolator) Start->Weighing Dissolution Dissolution in DMSO (Sealed Vials) Weighing->Dissolution Spill Spill Detected? Dissolution->Spill Decon Decontamination (Alcohol scrub + Water) Spill->Decon Yes Disposal Chemical Waste Disposal (High-Temp Incineration) Spill->Disposal No Decon->Disposal

Caption: Operational workflow for handling and spill management of AZD9291-345.

References

  • Tebubio. "AZD9291-345 - 25 mg".
  • Selleck Chemicals. "Safety Data Sheet - AZD9291 (Osimertinib)". Selleckchem.
  • Cayman Chemical. "Safety Data Sheet - AZD 9291". Cayman Chemical Company.
  • U.S. Food and Drug Administration (FDA). "208065Orig1s000 - Clinical Safety Review".
  • National Institutes of Health (NIH). "Efficacy and safety of Osimertinib and other third-generation EGFR TKIs in advanced NSCLC: a systematic review and meta-analysis". PubMed Central.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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